Product packaging for (6-Chloropyridazin-3-yl)methanol(Cat. No.:CAS No. 1011487-94-7)

(6-Chloropyridazin-3-yl)methanol

Cat. No.: B151885
CAS No.: 1011487-94-7
M. Wt: 144.56 g/mol
InChI Key: NEWRIXKPAGUARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(6-Chloropyridazin-3-yl)methanol is a valuable pyridazine-based chemical building block extensively utilized in medicinal chemistry and pharmaceutical research. Its primary research application lies in serving as a key synthetic intermediate for the design and development of novel bioactive molecules, particularly in the discovery of potential therapeutic agents. The chloropyridazine core is a recognized privileged structure in drug design, prized for its chemical stability and synthetic feasibility, which allows researchers to explore diverse molecular architectures . This compound is strategically employed in the synthesis of more complex pyridazine derivatives that are screened for various biological activities. Research indicates that such scaffolds are of significant interest in the development of small-molecule inhibitors, including VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors, which are a major target in antiangiogenic cancer research . Furthermore, the pyridazine ring system is a common feature in the development of metal-chelating ligands for coordination chemistry, which can be investigated for their cytotoxic properties against cancer cell lines . The reactive chloro and hydroxyl groups on its structure provide two distinct sites for chemical modification, enabling researchers to construct diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This makes this compound a versatile starting point for innovative research programs aimed at addressing unmet medical needs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2O B151885 (6-Chloropyridazin-3-yl)methanol CAS No. 1011487-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloropyridazin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWRIXKPAGUARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608668
Record name (6-Chloropyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011487-94-7
Record name (6-Chloropyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6-Chloropyridazin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (6-Chloropyridazin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyridazine ring substituted with a chloro and a hydroxymethyl group. These functional groups impart specific reactivity and physical characteristics to the molecule, making it a versatile intermediate in the synthesis of more complex chemical entities.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1011487-94-7[1]
Molecular Formula C₅H₅ClN₂O[2]
Molecular Weight 144.56 g/mol [3]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Note: Experimental data for the physical properties of this compound is limited in publicly available literature. The hydrochloride salt is also commercially available (CAS Number: 1461708-68-8)[4].

Synthesis and Reactivity

The synthesis of this compound can be approached through the reduction of a corresponding carboxylic acid or its ester derivative. A plausible synthetic pathway involves the preparation of 6-chloropyridazine-3-carboxylic acid followed by its reduction.

Synthesis of 6-Chloropyridazine-3-carboxylic acid

One reported method for the synthesis of 6-chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine.[5]

Experimental Protocol: Oxidation of 3-chloro-6-methylpyridazine [5]

  • Under an ice bath, add 3-chloro-6-methylpyridazine (8g, 0.06 mol) to 60 ml of 50% sulfuric acid.

  • While stirring, gradually add potassium dichromate (35g, 0.12 mol).

  • Allow the reaction to proceed at 50°C for 2 hours.

  • After cooling, dilute the reaction mixture with 200 ml of ice water.

  • Extract the aqueous solution five times with 200 ml portions of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline powder (yield: 6.2g, 65%).

Reduction of 6-Chloropyridazine-3-carboxylic Acid to this compound

General Experimental Workflow: Reduction of a Pyridazine Carboxylic Acid

G start Dissolve 6-chloropyridazine-3-carboxylic acid in an anhydrous solvent (e.g., THF) reagent Slowly add a reducing agent (e.g., LiAlH₄) at a controlled temperature (e.g., 0°C) start->reagent reaction Stir the reaction mixture at room temperature until completion (monitored by TLC) reagent->reaction quench Carefully quench the reaction with water and/or aqueous acid reaction->quench extraction Extract the product with an organic solvent (e.g., ethyl acetate) quench->extraction purification Purify the product by column chromatography extraction->purification end This compound purification->end

Caption: General workflow for the reduction of a pyridazine carboxylic acid.

Reactivity of the Pyridazine Ring

The pyridazine ring is a π-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic characteristic influences its reactivity. The ring is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. The chlorine atom at the 6-position of this compound is a good leaving group and can be displaced by various nucleophiles, providing a handle for further functionalization.

Biological and Pharmacological Significance

Pyridazine and its derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities.[6] These activities are attributed to the unique electronic and structural features of the pyridazine nucleus.

General Biological Activities of Pyridazine Derivatives

Derivatives of pyridazine have been reported to possess a broad spectrum of pharmacological properties, including:

  • Anticancer[7]

  • Antihypertensive[7]

  • Anti-inflammatory[6]

  • Antimicrobial[6]

  • Anticonvulsant[8]

The diverse biological profile of pyridazine derivatives makes them attractive scaffolds for the development of novel therapeutic agents.

Potential Signaling Pathway Involvement

The specific biological targets and signaling pathways modulated by this compound have not been explicitly detailed in the available literature. However, based on the activities of other pyridazine-containing compounds, it can be hypothesized that derivatives of this compound may interact with various biological targets, such as kinases, which are often implicated in cell signaling pathways related to cell proliferation and survival.

Illustrative Signaling Pathway

G cluster_0 Hypothetical Kinase Inhibition Pathway Ligand Pyridazine Derivative Kinase Target Kinase Ligand->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream->Response

Caption: Hypothetical kinase inhibition by a pyridazine derivative.

Safety and Handling

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9]

  • Avoid contact with skin and eyes.[9]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

Spectral Data

Specific experimental spectral data (¹H NMR, ¹³C NMR, MS, IR) for this compound are not available in the searched literature. Researchers are advised to acquire this data upon synthesis or purchase to confirm the identity and purity of the compound.

This guide provides a summary of the currently available information on this compound. Further research is needed to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide to (6-Chloropyridazin-3-yl)methanol (CAS: 1011487-94-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloropyridazin-3-yl)methanol is a heterocyclic organic compound featuring a pyridazine ring substituted with a chloro and a hydroxymethyl group. Its chemical structure makes it a valuable building block in medicinal chemistry and drug discovery, offering multiple reaction sites for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, and potential applications in drug development, with a focus on its role as a versatile intermediate.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined data.

PropertyValueSource
CAS Number 1011487-94-7Commercial Suppliers
Molecular Formula C₅H₅ClN₂O--INVALID-LINK--
Molecular Weight 144.56 g/mol --INVALID-LINK--
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in methanol and other polar organic solvents (inferred).-
SMILES C1=CC(=NN=C1CO)Cl--INVALID-LINK--
InChI InChI=1S/C5H5ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-2,9H,3H2--INVALID-LINK--

Synthesis

3.1. Proposed Synthetic Pathway

A plausible synthetic route starts from the commercially available 3,6-dichloropyridazine. This precursor can be converted to a key intermediate, which is then reduced to the final product.

Synthetic Pathway A 3,6-Dichloropyridazine B Methyl 6-chloropyridazine-3-carboxylate A->B 1. Carbonylation (e.g., CO, Pd catalyst) 2. Esterification (MeOH, acid) C This compound B->C Reduction (e.g., LiAlH₄, NaBH₄)

Proposed synthesis of this compound.

3.2. Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet chemically sound, protocols for the key steps in the proposed synthesis. Note: These procedures have not been experimentally validated and should be adapted and optimized under appropriate laboratory safety precautions.

Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate from 3,6-Dichloropyridazine

This step would likely involve a palladium-catalyzed carbonylation reaction followed by esterification.

  • Reaction:

    • 3,6-Dichloropyridazine

    • Carbon monoxide (CO) gas

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Methanol (MeOH)

    • Base (e.g., Triethylamine)

    • Solvent (e.g., Toluene)

  • Procedure:

    • To a pressure reactor, add 3,6-dichloropyridazine, palladium catalyst, and toluene.

    • Seal the reactor and purge with nitrogen, then with carbon monoxide.

    • Pressurize the reactor with carbon monoxide to the desired pressure.

    • Add methanol and triethylamine.

    • Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and stir for several hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reactor, and carefully vent the CO gas in a fume hood.

    • The reaction mixture would then be worked up by filtration, extraction, and purification by column chromatography to yield methyl 6-chloropyridazine-3-carboxylate.

Step 2: Reduction of Methyl 6-chloropyridazine-3-carboxylate to this compound

This is a standard ester to alcohol reduction.

  • Reaction:

    • Methyl 6-chloropyridazine-3-carboxylate

    • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄))

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Procedure (using LiAlH₄):

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of methyl 6-chloropyridazine-3-carboxylate in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Spectral Data

While specific, high-resolution spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data upon request.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₂-~4.8Singlet2H
Pyridazine H~7.6-7.8Doublet1H
Pyridazine H~7.9-8.1Doublet1H
-OHVariableBroad Singlet1H
Carbon (¹³C) NMR Predicted Chemical Shift (ppm)
-CH₂-~60-65
Pyridazine C-4/C-5~125-135
Pyridazine C-3~150-155
Pyridazine C-6~158-162

4.2. Infrared (IR) Spectroscopy

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=N, C=C stretch (pyridazine ring)1400-1600
C-O stretch (primary alcohol)1000-1075
C-Cl stretch600-800

4.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144 and an M+2 peak at m/z 146 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH), a chlorine atom (-Cl), or cleavage of the pyridazine ring.

Applications in Drug Development

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a chlorine atom and a hydroxymethyl group on this compound provides handles for further chemical modification, making it a key intermediate for creating libraries of novel compounds for drug screening.

5.1. Potential Biological Targets

Based on the activities of related pyridazine derivatives, compounds synthesized from this compound could potentially target a range of biological entities, including:

  • Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of 6-chloropyridazine have shown high affinity for nAChRs, which are implicated in a variety of neurological and psychiatric disorders.

  • Poly(ADP-ribose) Polymerase-1 (PARP-1): Pyridazine-based compounds have been investigated as PARP-1 inhibitors, a promising strategy in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms.[1]

  • Kinases: The pyridazine core can be found in various kinase inhibitors, which are a major class of anticancer drugs.

5.2. Signaling Pathways of Interest

Given the potential targets, the following signaling pathways are of significant interest for compounds derived from this compound:

  • nAChR Signaling: Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations like Na⁺ and Ca²⁺. This can trigger a cascade of downstream events, including the activation of voltage-gated ion channels, release of neurotransmitters, and modulation of various intracellular signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.[2][3][4]

nAChR Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Ligand Acetylcholine / nAChR Agonist Ligand->nAChR PI3K PI3K Ca_Influx->PI3K MAPK MAPK/ERK Ca_Influx->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Akt->Cellular_Response MAPK->Cellular_Response

Simplified nAChR signaling pathway.
  • PARP-1 Signaling in DNA Repair: PARP-1 plays a crucial role in the base excision repair (BER) pathway. Upon detecting single-strand DNA breaks, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. Inhibition of PARP-1 leads to the accumulation of unrepaired single-strand breaks, which can be converted to more lethal double-strand breaks during DNA replication, a concept known as synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations).[5][6][7]

PARP-1 Signaling DNA_Damage Single-Strand DNA Break PARP1 PARP-1 DNA_Damage->PARP1 PAR PAR Synthesis PARP1->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PARP_Inhibitor PARP-1 Inhibitor PARP_Inhibitor->PARP1

Role of PARP-1 in DNA repair and its inhibition.

Experimental Protocols for Biological Assays

The following are generalized protocols for assays that could be used to evaluate the biological activity of derivatives of this compound.

6.1. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.

nAChR Binding Assay Workflow A Prepare cell membranes expressing nAChR subtype B Incubate membranes with radioligand (e.g., [³H]Epibatidine) and test compound A->B C Separate bound and free radioligand (e.g., filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Determine IC₅₀ and Ki values D->E

Workflow for an nAChR binding assay.
  • Materials:

    • Cell membranes expressing the nAChR subtype of interest.

    • Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine).

    • Unlabeled competitor (e.g., nicotine or the test compound).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • In a microplate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand like nicotine).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and plot the percentage of inhibition versus the concentration of the test compound to determine the IC₅₀ value.

6.2. PARP-1 Inhibition Assay

This protocol outlines a colorimetric or chemiluminescent assay to measure the inhibition of PARP-1 activity.

PARP-1 Inhibition Assay Workflow A Coat plate with histones and activated DNA B Add PARP-1 enzyme, biotinylated NAD⁺, and test compound A->B C Incubate to allow PARylation B->C D Add streptavidin-HRP and substrate C->D E Measure colorimetric or chemiluminescent signal D->E F Determine IC₅₀ value E->F

Workflow for a PARP-1 inhibition assay.
  • Materials:

    • Recombinant human PARP-1 enzyme.

    • Histone-coated microplate.

    • Activated DNA.

    • Biotinylated NAD⁺.

    • Streptavidin-HRP conjugate.

    • HRP substrate (e.g., TMB for colorimetric or luminol for chemiluminescent detection).

    • Assay buffer.

  • Procedure:

    • To the wells of a histone-coated plate containing activated DNA, add the PARP-1 enzyme.

    • Add varying concentrations of the test compound or a known PARP-1 inhibitor (positive control).

    • Initiate the reaction by adding biotinylated NAD⁺.

    • Incubate the plate to allow the PARP-1 enzyme to catalyze the incorporation of biotinylated ADP-ribose onto the histones.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP conjugate, which will bind to the biotinylated PAR chains.

    • Wash the plate again to remove unbound streptavidin-HRP.

    • Add the HRP substrate and measure the resulting colorimetric or chemiluminescent signal using a microplate reader.

    • The signal intensity is proportional to the PARP-1 activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[8]

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on its structure and related compounds, it should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery. Its versatile chemical structure allows for the exploration of a wide range of biological targets, particularly nAChRs and PARP-1. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further experimental validation of the presented data and protocols is encouraged to fully elucidate the potential of this compound.

References

An In-depth Technical Guide to (6-Chloropyridazin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloropyridazin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active compounds. Its pyridazine core, substituted with a reactive chlorine atom and a hydroxymethyl group, provides a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Chemical Properties and Molecular Weight

This compound, with the chemical formula C₅H₅ClN₂O, is a pyridazine derivative. The presence of the chlorine atom and the hydroxyl group at positions 6 and 3, respectively, are key to its reactivity and utility as a synthetic intermediate.

PropertyValueSource
Molecular Formula C₅H₅ClN₂OPubChem
Molecular Weight 144.56 g/mol BLD Pharm
Monoisotopic Mass 144.00903 DaPubChem
CAS Number 1011487-94-7BLD Pharm

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of a suitable precursor, typically 6-chloropyridazine-3-carboxylic acid or its corresponding ester.

Synthesis of the Precursor: 6-Chloropyridazine-3-carboxylic acid

Method 1: Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate

A common method for the preparation of 6-chloropyridazine-3-carboxylic acid is the hydrolysis of its ethyl ester.

Experimental Protocol: To a solution of ethyl 6-chloropyridazine-3-carboxylate (1.00 g, 5.36 mmol) in tetrahydrofuran (10 mL), a solution of lithium hydroxide (0.655 g, 26.8 mmol) in water (10 mL) is added. The reaction mixture is stirred at room temperature for 45 minutes. Upon completion, the mixture is poured into 2 M hydrochloric acid and extracted with dichloromethane. The combined organic phases are then concentrated under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid as a white solid (yield: 91%).[1]

Method 2: Oxidation of 3-Chloro-6-methyl-pyridazine

An alternative route involves the oxidation of 3-chloro-6-methyl-pyridazine.

Experimental Protocol: Potassium dichromate (3.3 g, 11.2 mmol) is added in portions to a solution of 3-chloro-6-methyl-pyridazine (1.2 g, 9.3 mmol) in sulfuric acid (10 ml). The mixture is stirred at 50°C. After the reaction, the mixture is poured onto ice and extracted three times with diethyl ether. The combined organic phases are dried and concentrated to afford the title compound (yield: 57%).[1]

Reduction to this compound

General Experimental Workflow:

G cluster_0 Synthesis of this compound start 6-Chloropyridazine-3-carboxylic acid reagent LiAlH4, Anhydrous THF start->reagent 1. Add precursor to reducing agent suspension reaction Reduction Reaction (Stirring under inert atmosphere, e.g., N2) (Typically at 0°C to room temperature) reagent->reaction quench Quenching (e.g., dropwise addition of water and NaOH solution) reaction->quench 2. After reaction completion extraction Workup (Filtration, extraction with organic solvent, drying) quench->extraction product This compound extraction->product 3. Purification (e.g., chromatography)

Caption: General workflow for the reduction of 6-chloropyridazine-3-carboxylic acid.

Physicochemical and Spectral Data

Detailed experimental data for the physical and spectral properties of this compound are not extensively reported in the public domain. However, data for its precursor, 6-chloropyridazine-3-carboxylic acid, can provide some insight.

PropertyValue (for 6-Chloropyridazine-3-carboxylic acid)Source
Melting Point 146 °CChemicalBook
Boiling Point (Predicted) 429.0±25.0 °CChemicalBook
pKa (Predicted) 2.68±0.10ChemicalBook
Solubility Sparingly soluble in water; moderately soluble in polar organic solvents like DMF and methanol.[1]

For this compound, it is expected to be a solid at room temperature with solubility in common organic solvents like methanol, dichloromethane, and ethyl acetate.

¹H NMR Spectroscopy: While the specific spectrum for this compound is not available, the expected signals would include two doublets in the aromatic region for the pyridazine ring protons and a singlet for the methylene protons of the hydroxymethyl group, along with a broad singlet for the hydroxyl proton which may exchange with D₂O.

Applications in Drug Discovery

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The this compound moiety serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential.

The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of diverse molecular libraries. The primary alcohol at the 3-position can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to further elaborate the molecular structure.

Signaling Pathway Implication in Cancer Therapy:

Derivatives of chloropyridazine have been investigated as potential anticancer agents. For instance, hybrids of chloropyridazine have been designed to act as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. Inhibition of PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis (programmed cell death).

G cluster_1 PARP-1 Inhibition Pathway dna_damage DNA Damage parp1 PARP-1 Activation dna_damage->parp1 dna_repair DNA Repair parp1->dna_repair apoptosis Apoptosis parp1->apoptosis Leads to (when inhibited) cell_survival Cell Survival dna_repair->cell_survival inhibitor Chloropyridazine Derivative (PARP-1 Inhibitor) inhibitor->parp1 Inhibits

Caption: Simplified pathway of PARP-1 inhibition leading to apoptosis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its straightforward synthesis from readily available precursors and the dual reactivity of its chloro and hydroxymethyl functional groups make it an attractive starting material for creating diverse chemical libraries. The demonstrated biological activity of more complex molecules incorporating the chloropyridazine scaffold, particularly in oncology, highlights the potential of this compound in the development of new therapeutic agents. Further research into its applications and the development of more detailed synthetic protocols will undoubtedly expand its utility for medicinal chemists.

References

Synthesis of (6-Chloropyridazin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (6-chloropyridazin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a heterocyclic compound incorporating the pyridazine scaffold, a privileged structure in numerous biologically active molecules. The presence of a chlorine atom and a hydroxymethyl group provides two reactive handles for further chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries. Its derivatives have been explored for their potential as kinase inhibitors, anticancer agents, and other therapeutic applications. This guide focuses on a reliable and reproducible synthetic route starting from commercially available precursors.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound involves a two-step process. The first step is the oxidation of a readily available methyl-substituted pyridazine to the corresponding carboxylic acid. The second step is the reduction of this carboxylic acid to the desired primary alcohol.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction 3-chloro-6-methylpyridazine 3-chloro-6-methylpyridazine 6-chloropyridazine-3-carboxylic_acid 6-chloropyridazine-3-carboxylic_acid 3-chloro-6-methylpyridazine->6-chloropyridazine-3-carboxylic_acid K2Cr2O7, H2SO4 6-chloropyridazine-3-carboxylic_acid_2 6-chloropyridazine-3-carboxylic acid This compound This compound 6-chloropyridazine-3-carboxylic_acid_2->this compound LiAlH4, THF

Experimental Protocols

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid

This procedure outlines the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid using potassium dichromate as the oxidizing agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-chloro-6-methylpyridazine128.5620.0 g155.6 mmol
Concentrated Sulfuric Acid98.08140 mL-
Potassium Dichromate294.1855.4 g188.3 mmol
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 140 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add 20.0 g (155.6 mmol) of 3-chloro-6-methylpyridazine while maintaining the internal temperature below 20 °C.

  • Once the addition is complete, slowly add 55.4 g (188.3 mmol) of powdered potassium dichromate in portions, ensuring the reaction temperature does not exceed 50 °C.

  • After the addition of potassium dichromate is complete, remove the ice bath and stir the reaction mixture at 50 °C for 4 hours.

  • Cool the resulting viscous, dark green mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (4 x 200 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 6-chloropyridazine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

ParameterValueReference
Typical Yield65-75%[1]
Reaction Time4 hours[1]
Reaction Temperature50 °C[1]
Step 2: Synthesis of this compound

This protocol describes the reduction of 6-chloropyridazine-3-carboxylic acid to this compound using lithium aluminum hydride (LiAlH₄).[2] Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-chloropyridazine-3-carboxylic acid158.5510.0 g63.1 mmol
Lithium Aluminum Hydride (LiAlH₄)37.953.6 g94.8 mmol
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Ethyl Acetate88.11As needed-
Saturated Sodium Sulfate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a dry three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add 3.6 g (94.8 mmol) of lithium aluminum hydride and 100 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 10.0 g (63.1 mmol) of 6-chloropyridazine-3-carboxylic acid in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the dropwise addition of ethyl acetate, followed by the slow addition of a saturated aqueous solution of sodium sulfate until the grey suspension turns into a white precipitate.

  • Filter the mixture through a pad of Celite®, and wash the filter cake with THF.

  • Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data (Estimated):

ParameterValue
Typical Yield70-85%
Reaction Time3 hours (reflux)
Reaction Temperature66 °C (THF reflux)

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction A Charge Reactor with H2SO4 B Add 3-chloro-6-methylpyridazine A->B C Add K2Cr2O7 B->C D React at 50°C C->D E Quench with Ice D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify Carboxylic Acid G->H I Prepare LiAlH4 Suspension in THF H->I Proceed to Reduction J Add Carboxylic Acid Solution I->J K Reflux Reaction Mixture J->K L Quench Reaction K->L M Filter and Separate L->M N Dry and Concentrate M->N O Purify Final Product N->O

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step sequence, involving oxidation followed by reduction, is a robust and scalable method for obtaining this valuable synthetic intermediate. The provided experimental protocols and quantitative data are intended to serve as a reliable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient production of this versatile building block for the development of novel therapeutic agents. Adherence to standard laboratory safety practices, particularly when handling hazardous reagents like potassium dichromate and lithium aluminum hydride, is paramount.

References

Navigating the Solubility of (6-Chloropyridazin-3-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of (6-Chloropyridazin-3-yl)methanol, a key intermediate in contemporary drug discovery and development. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides valuable insights into its likely behavior in common organic solvents, based on data from the closely related compound, 6-Chloropyridazin-3-amine. Furthermore, this guide furnishes detailed experimental protocols for determining solubility and visual workflows to aid researchers in their laboratory endeavors.

Core Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its solubility is a critical parameter influencing reaction kinetics, purification strategies, and the ultimate formulation of drug candidates. This guide addresses the current information gap by providing a foundational understanding of its solubility profile and empowering researchers with the methodologies to determine it precisely.

Anticipated Solubility Profile

Direct quantitative solubility data for this compound remains scarce. However, the solubility of 6-Chloropyridazin-3-amine, a structurally analogous pyridazine derivative, has been documented and can serve as a valuable surrogate for predicting the solubility behavior of this compound. The study on 6-Chloropyridazin-3-amine reveals that its solubility generally increases with the rising temperature of the solvent.

Below is a summary of the mole fraction solubility of 6-Chloropyridazin-3-amine in various organic solvents at different temperatures, which can be used as a qualitative and comparative reference for this compound.

Table 1: Mole Fraction Solubility of 6-Chloropyridazin-3-amine in Various Organic Solvents

Temperature (K)MethanolEthanoln-ButanolN,N-DimethylformamideAcetoneCyclohexanoneEthyl AcetateToluene
298.150.04520.02150.00780.14580.01550.04120.00650.0012
303.150.05480.02630.00960.16950.01890.05010.00810.0015
308.150.06590.03190.01180.19650.02290.06050.01000.0019
313.150.07880.03850.01430.22730.02760.07280.01230.0024
318.150.09380.04610.01730.26250.03320.08730.01500.0030
323.150.11110.05500.02080.30260.03980.10440.01820.0037
328.150.13110.06540.02490.34840.04760.12460.02200.0046
333.150.15420.07750.02980.40050.05680.14830.02650.0057
338.150.18080.09160.03550.45990.06760.17620.03180.0070
343.550.21150.10800.04230.52750.08040.20890.03820.0086

Data sourced from a study on 6-Chloropyridazin-3-amine and presented here for comparative purposes.

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, a detailed experimental protocol based on the synthetic method is provided below. This method is widely used for determining the solubility of solid compounds in liquid solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, etc., analytical grade)

  • Jacketed glass vessel (80 mL) with a magnetic stirrer

  • Thermostatic bath with temperature control (e.g., Julabo CF41)

  • Analytical balance (±0.0001 g)

  • Laser monitoring system or visual observation setup to detect solid-liquid equilibrium

  • Syringes and filters (0.45 µm)

Procedure:

  • Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent and add them to the jacketed glass vessel.

  • Equilibration: Place the vessel in the thermostatic bath and set the desired temperature. Stir the mixture continuously using the magnetic stirrer.

  • Saturation: Gradually add small, known amounts of this compound to the solvent until a small amount of undissolved solid remains, indicating a saturated solution.

  • Temperature Cycling: Slowly heat the solution at a constant rate (e.g., 0.1 K/min) while stirring until all the solid dissolves. Then, slowly cool the solution at the same rate until turbidity or the first appearance of crystals is observed. The temperature at which the last solid dissolves upon heating and the first solid appears upon cooling is recorded. The equilibrium temperature is taken as the average of these two temperatures.

  • Data Collection: Repeat the temperature cycling process multiple times to ensure accuracy. The composition of the saturated solution at each equilibrium temperature is known from the initial amounts of solute and solvent.

  • Solvent Variation: Repeat the entire procedure for each organic solvent of interest.

Visualizing Workflows

To further clarify the experimental and synthetic processes, the following diagrams have been generated using the DOT language.

experimental_workflow prep Preparation: Weigh solute and solvent equilibration Equilibration: Set temperature and stir prep->equilibration saturation Saturation: Add solute until excess solid is present equilibration->saturation heating Heating Cycle: Dissolve all solid saturation->heating cooling Cooling Cycle: Observe first crystal formation heating->cooling record Record Equilibrium Temperature cooling->record repeat_temp Repeat for Accuracy record->repeat_temp repeat_solvent Repeat for Different Solvents record->repeat_solvent repeat_temp->heating repeat_solvent->prep New Solvent

Caption: A flowchart of the experimental workflow for determining solubility.

A potential synthetic pathway for a (6-Chloropyridazin-3-yl) derivative, which may be relevant to the production of the target compound, is outlined below. This illustrates a common chemical transformation used in the synthesis of such molecules.

synthesis_pathway start 3,6-Dichloropyridazine intermediate This compound start->intermediate Substitution Reaction reagent1 Reagent (e.g., Hydroxymethylating agent) product Target Molecule intermediate->product Derivatization reagent2 Further Functionalization

Caption: A generalized synthetic pathway for (6-Chloropyridazin-3-yl) derivatives.

The Chloropyridazine Ring System: A Technical Guide to its Reactivity for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of a chlorine atom onto this ring system creates the chloropyridazine core, a versatile building block whose reactivity is pivotal for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the reactivity of the chloropyridazine ring system, with a focus on its application in drug discovery and development.

Core Reactivity Principles

The reactivity of the chloropyridazine ring is fundamentally governed by the electron-withdrawing nature of the two adjacent nitrogen atoms. This electronic characteristic renders the ring electron-deficient, which has two major consequences:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency of the pyridazine ring facilitates the attack of nucleophiles, making the displacement of the chlorine atom a favorable process.[1] The ring nitrogen atoms can stabilize the negative charge in the Meisenheimer intermediate formed during the substitution reaction.[2]

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): Conversely, the electron-poor nature of the ring makes it less susceptible to attack by electrophiles. Electrophilic substitution reactions on the chloropyridazine ring are generally challenging and often require harsh conditions.[3]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is the most prominent and synthetically useful reaction of the chloropyridazine ring system. The chlorine atom can be readily displaced by a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions.

Reactivity Trends and Regioselectivity

The position of the chlorine atom on the pyridazine ring, as well as the presence of other substituents, significantly influences the rate and regioselectivity of SNAr reactions. In 3,6-dichloropyridazine, for instance, the two chlorine atoms are electronically equivalent, and monosubstitution can be achieved, followed by a second substitution, often requiring more forcing conditions. The reactivity of chloroazines towards nucleophiles is enhanced by the inductive and mesomeric effects of the ring nitrogen atoms.[1]

Common Nucleophiles and Reaction Conditions

A diverse range of nucleophiles can be employed in the SNAr of chloropyridazines. The choice of solvent and base is crucial for achieving optimal yields.

  • N-Nucleophiles (Amination): Amination of chloropyridazines is a widely used reaction in the synthesis of pharmaceutical compounds.[4][5] Both primary and secondary amines can be used as nucleophiles. The reaction is typically carried out in a polar solvent such as ethanol, dioxane, or N,N-dimethylformamide (DMF), often in the presence of a base like triethylamine or potassium carbonate to neutralize the HCl generated.[4] Microwave-assisted amination protocols have been developed to accelerate these reactions.[6]

  • O-Nucleophiles (Alkoxylation and Aryloxylation): Alcohols and phenols can displace the chlorine atom to form the corresponding ethers. These reactions are generally performed in the presence of a strong base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic alkoxide or phenoxide.[7]

  • S-Nucleophiles (Thiolation): Thiols react readily with chloropyridazines to yield thioethers. Similar to O-nucleophiles, a base is typically used to generate the thiolate anion. Reactions with bisulfide (HS⁻) and polysulfides (Sn²⁻) have also been reported.[1]

Quantitative Data on Nucleophilic Aromatic Substitution

The following table summarizes representative yields for the amination of chloropyridazines with various amines under different reaction conditions.

Chloropyridazine DerivativeAmine NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
3,6-DichloropyridazineAqueous Ammonia1,4-Dioxane-120-15012-24-[4]
3-Chloro-6-propylpyridazineAqueous Ammonia1,4-Dioxane-120-15012-24-[4]
6-Chloropurine derivativeCyclohexylamineEtOHiPr2NEt120 (MW)0.1785[6]
6-Chloropurine derivativePiperidineEtOHiPr2NEt120 (MW)0.1792[6]
2-ChloropyrimidineMorpholineWaterKFRT2495[8]
Experimental Protocol: Amination of 3-Chloro-6-propylpyridazine

This protocol is adapted from procedures for the amination of chloropyridazines.[4]

Materials:

  • 3-Chloro-6-propylpyridazine (1.0 eq)

  • Aqueous ammonia (28-30%, 10-20 eq)

  • 1,4-Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed pressure vessel, dissolve 3-chloro-6-propylpyridazine (1.0 eq) in 1,4-dioxane.

  • Add an excess of aqueous ammonia (e.g., 10-20 eq).

  • Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully vent the vessel and transfer the contents to a separatory funnel.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield 6-propylpyridazin-3-amine.[4]

sn_ar_amination start Start: Dissolve 3-Chloro-6-propylpyridazine in 1,4-Dioxane add_ammonia Add Aqueous Ammonia start->add_ammonia heat Heat in Sealed Vessel (120-150 °C, 12-24h) add_ammonia->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Workup: - Cool and vent - Dilute with water - Extract with Ethyl Acetate - Wash with brine monitor->workup Reaction Complete dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify (Recrystallization or Chromatography) dry_concentrate->purify end End: 6-Propylpyridazin-3-amine purify->end

Workflow for the Amination of 3-Chloro-6-propylpyridazine.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of chloropyridazines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of the chloropyridazine scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is widely used for the arylation and vinylation of chloropyridazines.[9][10] The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[11] For challenging substrates like chloropyridazines, catalyst systems employing bulky, electron-rich phosphine ligands are often required.[12]

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties onto the pyridazine ring through the reaction of a chloropyridazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[13][14] This reaction is typically carried out under mild conditions with an amine base.[13]

Other Cross-Coupling Reactions

Other important cross-coupling reactions of chloropyridazines include:

  • Heck Coupling: For the introduction of alkenyl groups.

  • Buchwald-Hartwig Amination: An alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines.[11]

  • Stille Coupling: Utilizing organotin reagents.

Quantitative Data on Cross-Coupling Reactions

The following table presents a selection of yields for Suzuki-Miyaura and Sonogashira coupling reactions involving chloropyridazine derivatives.

Chloropyridazine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3,6-DichloropyridazinePropylboronic acidPd(OAc)₂, di(adamantan-1-yl)(butyl)phosphaneLiOt-BuDioxane/H₂O100-[4]
3,5-DichloropyridazinePhenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10095 (C5)[2]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃H₂O10092[9]
Aryl iodide2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂, CuIEt₃NEt₃NRT-[15]
Experimental Protocol: Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of chloropyridazines.[4]

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Propylboronic acid (1.2 eq)

  • Palladium(II) acetate (0.02 eq)

  • Di(adamantan-1-yl)(butyl)phosphane (0.04 eq)

  • Lithium tert-butoxide (3.0 eq)

  • Anhydrous dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,6-dichloropyridazine (1.0 eq), propylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and di(adamantan-1-yl)(butyl)phosphane (0.04 eq).

  • Add anhydrous dioxane and water (4:1 v/v) to the flask.

  • Add lithium tert-butoxide (3.0 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 3-chloro-6-propylpyridazine.[4]

suzuki_coupling start Start: Combine Reactants and Catalysts under Inert Gas add_solvents Add Dioxane/Water start->add_solvents add_base Add LiOt-Bu add_solvents->add_base heat Heat to 100 °C (12-24h) add_base->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with water and brine monitor->workup Reaction Complete dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify end End: 3-Chloro-6-propylpyridazine purify->end

Workflow for the Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine.

Electrophilic Aromatic Substitution (EAS)

As previously mentioned, the electron-deficient nature of the pyridazine ring makes electrophilic aromatic substitution challenging. The nitrogen atoms deactivate the ring towards electrophilic attack.[3] Reactions such as nitration and halogenation often require forcing conditions and may result in low yields.

Nitration

Nitration of pyridazine derivatives typically requires strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid.[16][17] The reaction is often sluggish and may lead to a mixture of products or decomposition.

Halogenation

Electrophilic halogenation of pyridazines is also a difficult transformation.[18][19] Lewis acid catalysts are generally required to activate the halogen.

Due to the difficulties associated with direct electrophilic substitution, the introduction of substituents that are typically installed via EAS is often achieved through alternative synthetic routes, such as the functionalization of a pre-substituted pyridazine ring or through cyclization strategies.[20][21]

Logical Relationships in Chloropyridazine Reactivity

The choice of reaction pathway for functionalizing the chloropyridazine ring is dictated by the desired transformation and the nature of the available reagents. The following diagram illustrates the primary reaction pathways.

reactivity_overview chloropyridazine Chloropyridazine nucleophilic_substitution Nucleophilic Aromatic Substitution (SNAr) (Favored) chloropyridazine->nucleophilic_substitution cross_coupling Metal-Catalyzed Cross-Coupling (Versatile) chloropyridazine->cross_coupling electrophilic_substitution Electrophilic Aromatic Substitution (EAS) (Disfavored) chloropyridazine->electrophilic_substitution amination Amination (N-Nucleophiles) nucleophilic_substitution->amination alkoxylation Alkoxylation (O-Nucleophiles) nucleophilic_substitution->alkoxylation thiolation Thiolation (S-Nucleophiles) nucleophilic_substitution->thiolation suzuki Suzuki-Miyaura (C-C) cross_coupling->suzuki sonogashira Sonogashira (C-C) cross_coupling->sonogashira buchwald Buchwald-Hartwig (C-N) cross_coupling->buchwald nitration Nitration electrophilic_substitution->nitration halogenation Halogenation electrophilic_substitution->halogenation

Primary Reaction Pathways of the Chloropyridazine Ring System.

Conclusion

The chloropyridazine ring system is a highly valuable and versatile scaffold in modern drug discovery. Its reactivity is dominated by nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of functional groups. While electrophilic substitution is generally disfavored, the diverse array of available synthetic methodologies provides medicinal chemists with a robust toolkit for the synthesis of novel chloropyridazine-based therapeutic agents. A thorough understanding of the principles outlined in this guide is essential for the effective utilization of this important heterocyclic core in the development of new medicines.

References

The Pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, with an ongoing quest for novel molecular scaffolds that can serve as the foundation for developing safer and more effective therapeutic agents. Among the plethora of heterocyclic compounds, pyridazine and its derivatives have emerged as a "privileged structure," a testament to their versatile biological activities and advantageous physicochemical properties.[1] This technical guide aims to provide a comprehensive overview of the potential applications of pyridazine compounds in medicinal chemistry, with a focus on their anticancer, anti-inflammatory, antimicrobial, cardiovascular, and neuroprotective properties. The content herein is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development.

The Pyridazine Moiety: Physicochemical Properties and Therapeutic Relevance

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This unique arrangement of nitrogen atoms endows the pyridazine ring with distinct physicochemical properties that are highly relevant in the context of drug design.[3] These properties include a high dipole moment, the capacity for robust dual hydrogen-bonding, and the ability to engage in π-π stacking interactions.[3] Such attributes are instrumental in facilitating drug-target interactions.[3] Furthermore, the pyridazine core can enhance a molecule's aqueous solubility and often contributes to the formation of crystalline, water-soluble salts, which are desirable characteristics for drug candidates.[4] The inherent polarity of the pyridazine ring and its potential to mitigate interactions with the hERG potassium channel, a common cause of cardiotoxicity, add to its appeal in drug discovery.[3]

Anticancer Applications of Pyridazine Compounds

The pyridazine scaffold is a prominent feature in a multitude of compounds designed as anticancer agents.[1][5] These derivatives target a diverse array of biological processes that are fundamental to the onset and progression of cancer.[5]

Mechanism of Action

Pyridazine-containing compounds exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: A significant number of pyridazine derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[6] For instance, certain pyridazine derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2][7] Others have been designed to target cyclin-dependent kinase 2 (CDK2), an enzyme that plays a critical role in cell cycle progression.[8]

  • Targeting Aberrant Tumor Metabolism: Some pyridazine compounds have been developed as inhibitors of glutaminase 1 (GLS1), an enzyme involved in the altered metabolism of cancer cells.[5]

  • Inhibition of Other Key Enzymes: Pyridazinone derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), dihydrofolate reductase (DHFR), B-RAF, Bruton's tyrosine kinase (BTK), and fibroblast growth factor receptor (FGFR), all of which are important targets in cancer therapy.[9]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives against various cancer cell lines and their inhibitory activity against specific kinases.

Compound IDTargetCell Line/EnzymeIC50Reference
11m CDK2T-47D (Breast Cancer)0.43 ± 0.01 µM[8]
MDA-MB-231 (Breast Cancer)0.99 ± 0.03 µM[8]
CDK220.1 ± 0.82 nM[8]
11l CDK2T-47D (Breast Cancer)0.75 ± 0.02 µM[8]
MDA-MB-231 (Breast Cancer)1.15 ± 0.04 µM[8]
CDK255.6 ± 2.27 nM[8]
11h CDK2T-47D (Breast Cancer)1.03 ± 0.03 µM[8]
MDA-MB-231 (Breast Cancer)1.57 ± 0.05 µM[8]
CDK243.8 ± 1.79 nM[8]
11e CDK2T-47D (Breast Cancer)2.53 ± 0.08 µM[8]
MDA-MB-231 (Breast Cancer)3.21 ± 0.10 µM[8]
CDK2151 ± 6.16 nM[8]
10l VEGFR-2VEGFR-2Not specified[7]
Signaling Pathway Visualization

The following diagram illustrates a simplified generic kinase signaling pathway, a common target for pyridazine-based anticancer agents.

G Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->Receptor Binding & Activation Adaptor Adaptor Proteins Receptor->Adaptor Recruitment Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Adaptor->Kinase_Cascade Activation Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activation Cellular_Response Cell Proliferation, Angiogenesis, Survival Transcription_Factor->Cellular_Response Gene Expression Pyridazine_Inhibitor Pyridazine Kinase Inhibitor Pyridazine_Inhibitor->Receptor Inhibition Pyridazine_Inhibitor->Kinase_Cascade Inhibition

Caption: Generic Kinase Signaling Pathway and Points of Inhibition.

Experimental Protocols

Synthesis of 3,6-disubstituted Pyridazine Derivatives (General Procedure): [8]

A mixture of the appropriate starting materials is subjected to cyclization reactions to form the pyridazine ring. Further modifications are then carried out to introduce various substituents at the 3 and 6 positions of the pyridazine core. The final products are purified using techniques such as recrystallization or column chromatography. Characterization of the synthesized compounds is performed using spectroscopic methods like IR, 1H-NMR, 13C-NMR, and mass spectrometry, as well as elemental analysis.

In Vitro Anticancer Activity Screening (SRB Assay): [8]

  • Human cancer cell lines (e.g., T-47D, MDA-MB-231, SKOV-3) are seeded in 96-well plates and incubated.

  • After 24 hours, the cells are treated with different concentrations of the synthesized pyridazine compounds and incubated for an additional 48-72 hours.

  • The cells are then fixed with trichloroacetic acid (TCA) and stained with sulforhodamine B (SRB) dye.

  • The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • The IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated from the dose-response curves.

Anti-inflammatory Applications of Pyridazine Compounds

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including rheumatoid arthritis, cardiovascular conditions, and certain types of cancer.[10] Pyridazine and pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents.[10][11]

Mechanism of Action

The anti-inflammatory effects of pyridazine compounds are attributed to their ability to modulate key inflammatory pathways by:

  • Inhibiting Cyclooxygenase (COX) Enzymes: Many pyridazine derivatives act as inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12][13] Some compounds exhibit selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12]

  • Suppressing Pro-inflammatory Cytokines: Pyridazine compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][14]

  • Inhibiting the NLRP3 Inflammasome: A series of novel pyridazine compounds have been identified as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response.[15][16]

Quantitative Data on Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of selected pyridazine derivatives against COX enzymes.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference
6b >1000.18>555[12]
4c >1000.26>384[12]
3d Not specified0.425Not specified[14]
4e Not specified0.356Not specified[14]
Celecoxib (Reference) >1000.35>285[12]
Indomethacin (Reference) 1.302.600.50[12]
Signaling Pathway Visualization

The diagram below illustrates the activation of the NLRP3 inflammasome, a target for some anti-inflammatory pyridazine compounds.

G NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR4 Toll-like Receptor 4 (TLR4) PAMPs_DAMPs->TLR4 Priming Signal NLRP3_Activation NLRP3 Activation (e.g., K+ efflux) PAMPs_DAMPs->NLRP3_Activation Activation Signal NF_kB NF-κB Signaling TLR4->NF_kB NLRP3_pro_IL1B Pro-IL-1β & NLRP3 (Upregulation) NF_kB->NLRP3_pro_IL1B Inflammasome NLRP3 Inflammasome Assembly NLRP3_pro_IL1B->Inflammasome NLRP3_Activation->Inflammasome ASC ASC Adaptor ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleavage IL1B_IL18 Mature IL-1β & IL-18 (Pro-inflammatory Cytokines) Caspase1->IL1B_IL18 Cleavage & Maturation Pyridazine_Inhibitor Pyridazine NLRP3 Inhibitor Pyridazine_Inhibitor->Inflammasome Inhibition

Caption: NLRP3 Inflammasome Activation and Inhibition.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay: [12]

  • The assay is performed using a COX inhibitor screening assay kit according to the manufacturer's instructions.

  • The enzymes (ovine COX-1 and human recombinant COX-2) are incubated with the test compounds at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandin F2α is measured using an enzyme immunoassay.

  • The IC50 values are determined by plotting the percentage of inhibition versus the compound concentration.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema): [12]

  • A group of rats is administered the test compound orally.

  • After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw of each rat.

  • The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Applications of Pyridazine Compounds

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Pyridazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[17][18][19]

Spectrum of Activity

Newly synthesized pyridazine compounds have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa.[18] Some derivatives have also exhibited antifungal properties.[17]

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of selected pyridazine derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Chloro derivatives E. coli0.892–3.744[19]
P. aeruginosa0.892–3.744[19]
S. marcescens0.892–3.744[19]
Chloramphenicol (Reference) E. coli2.019–8.078[19]
P. aeruginosa2.019–8.078[19]
S. marcescens2.019–8.078[19]
7 S. aureus (MRSA)3.74–8.92 µM[20]
P. aeruginosa3.74–8.92 µM[20]
A. baumannii3.74–8.92 µM[20]
13 S. aureus (MRSA)3.74–8.92 µM[20]
P. aeruginosa3.74–8.92 µM[20]
A. baumannii3.74–8.92 µM[20]
Experimental Workflow Visualization

The following diagram outlines a general workflow for antimicrobial screening.

G General Workflow for Antimicrobial Screening Synthesis Synthesis & Purification of Pyridazine Compounds Primary_Screening Primary Screening (e.g., Disc Diffusion Assay) Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination (Plating) MIC_Determination->MBC_Determination Further_Studies Further Studies (Mechanism of Action, In Vivo Efficacy) MIC_Determination->Further_Studies G Mechanism of Vasodilation via PDE Inhibition AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA PDE Phosphodiesterase (PDE) cAMP->PDE Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation AMP AMP PDE->AMP Pyridazine_Inhibitor Pyridazine PDE Inhibitor Pyridazine_Inhibitor->PDE Inhibition

References

Methodological & Application

Synthesis of Bioactive Derivatives from (6-Chloropyridazin-3-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, (6-Chloropyridazin-3-yl)methanol. The pyridazine core is a significant pharmacophore in medicinal chemistry, and its derivatives have shown promising biological activities, including anticancer properties through mechanisms such as apoptosis induction and PARP-1 inhibition.[1][2][3][4][5][6] This guide will cover three key synthetic transformations: etherification, esterification, and the Suzuki-Miyaura cross-coupling reaction, enabling the creation of a diverse library of compounds for further investigation.

Synthetic Pathways Overview

This compound serves as a versatile starting material for the synthesis of a variety of derivatives. The primary reaction sites are the hydroxyl group of the methanol moiety and the chlorine atom on the pyridazine ring. The following diagram illustrates the main synthetic routes discussed in this document.

Synthesis_Pathways cluster_derivatization Derivatization of the Methanol Group cluster_coupling C-C Bond Formation start This compound ether Ether Derivatives start->ether Etherification (e.g., Williamson) R-X, Base ester Ester Derivatives start->ester Esterification (e.g., Fischer) R-COOH, Acid Catalyst suzuki_ether Suzuki Coupling Product (Ether backbone) ether->suzuki_ether Suzuki Coupling Ar-B(OH)2, Pd catalyst, Base suzuki_ester Suzuki Coupling Product (Ester backbone) ester->suzuki_ester Suzuki Coupling Ar-B(OH)2, Pd catalyst, Base

Caption: Synthetic routes for the derivatization of this compound.

Etherification of this compound

The hydroxyl group of this compound can be readily converted to an ether linkage via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

General Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether derivative.

Representative Data for Etherification
Product NameAlkyl HalideSolventBaseTime (h)Yield (%)Analytical Data (Predicted)
3-(Benzyloxymethyl)-6-chloropyridazineBenzyl bromideDMFNaH1285-95¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, 1H), 7.40-7.25 (m, 6H), 4.80 (s, 2H), 4.70 (s, 2H). MS (ESI): m/z [M+H]⁺ calculated 235.07.
3-Chloro-6-(ethoxymethyl)pyridazineEthyl iodideDMFNaH2470-80¹H NMR (CDCl₃, 400 MHz): δ 7.50 (d, 1H), 7.35 (d, 1H), 4.75 (s, 2H), 3.60 (q, 2H), 1.25 (t, 3H). MS (ESI): m/z [M+H]⁺ calculated 173.05.

Esterification of this compound

Ester derivatives can be synthesized through the Fischer esterification of this compound with a carboxylic acid in the presence of an acid catalyst.

General Experimental Protocol: Fischer Esterification

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol (as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the carboxylic acid (1.5 equivalents) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ester derivative.

Representative Data for Esterification
Product NameCarboxylic AcidSolventCatalystTime (h)Yield (%)Analytical Data (Predicted)
(6-Chloropyridazin-3-yl)methyl acetateAcetic acidMethanolH₂SO₄480-90¹H NMR (CDCl₃, 400 MHz): δ 7.58 (d, 1H), 7.42 (d, 1H), 5.30 (s, 2H), 2.15 (s, 3H). MS (ESI): m/z [M+H]⁺ calculated 187.03.
(6-Chloropyridazin-3-yl)methyl benzoateBenzoic acidMethanolH₂SO₄875-85¹H NMR (CDCl₃, 400 MHz): δ 8.10-8.05 (m, 2H), 7.65-7.40 (m, 5H), 5.50 (s, 2H). MS (ESI): m/z [M+H]⁺ calculated 249.05.

Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 6-position of the pyridazine ring is susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling with various arylboronic acids. This reaction allows for the introduction of diverse aryl or heteroaryl substituents, significantly expanding the chemical space of the synthesized derivatives. This coupling can be performed on the ether or ester derivatives prepared in the previous steps.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 6-Chloro-3-(alkoxymethyl/acyloxymethyl)pyridazine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the 6-chloro-3-(alkoxymethyl/acyloxymethyl)pyridazine derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data for Suzuki Coupling
Starting MaterialArylboronic AcidCatalystBaseSolventTime (h)Yield (%)Analytical Data (Predicted)
3-(Benzyloxymethyl)-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water1270-85¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, 1H), 7.80-7.75 (m, 2H), 7.50-7.25 (m, 9H), 4.85 (s, 2H), 4.75 (s, 2H). MS (ESI): m/z [M+H]⁺ calculated 277.13.
(6-Chloropyridazin-3-yl)methyl acetate4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/EtOH/H₂O865-80¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, 1H), 7.70 (d, 2H), 7.45 (d, 1H), 7.00 (d, 2H), 5.35 (s, 2H), 3.85 (s, 3H), 2.15 (s, 3H). MS (ESI): m/z [M+H]⁺ calculated 259.10.

Application in Cancer Research: PARP-1 Inhibition and Apoptosis Induction

Derivatives of chloropyridazine have been identified as promising anticancer agents that can induce apoptosis and inhibit Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][4] PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.

Signaling Pathway: PARP-1 Inhibition Leading to Apoptosis

The following diagram illustrates the simplified signaling pathway of how PARP-1 inhibition can lead to apoptosis in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.

PARP1_Apoptosis cluster_dna_damage DNA Damage Response cluster_replication Replication Stress cluster_repair_choice DSB Repair Pathways cluster_apoptosis Cell Fate DNA Single-Strand Break (SSB) DNA Single-Strand Break (SSB) PARP-1 PARP-1 DNA Single-Strand Break (SSB)->PARP-1 activates Replication Fork Collapse Replication Fork Collapse DNA Single-Strand Break (SSB)->Replication Fork Collapse during S-phase BER Pathway Base Excision Repair (BER) PARP-1->BER Pathway recruits BER Pathway->DNA Single-Strand Break (SSB) repairs DNA Double-Strand Break (DSB) DNA Double-Strand Break (DSB) Replication Fork Collapse->DNA Double-Strand Break (DSB) HR Pathway Homologous Recombination (HR) - Error-Free DNA Double-Strand Break (DSB)->HR Pathway NHEJ Pathway Non-Homologous End Joining (NHEJ) - Error-Prone DNA Double-Strand Break (DSB)->NHEJ Pathway HR Pathway->DNA Double-Strand Break (DSB) repairs Genomic Instability Genomic Instability NHEJ Pathway->Genomic Instability Apoptosis Apoptosis Genomic Instability->Apoptosis Pyridazine Derivative Pyridazine Derivative Pyridazine Derivative->PARP-1 inhibits BRCA1/2 Mutation BRCA1/2 Mutation BRCA1/2 Mutation->HR Pathway impairs

Caption: Mechanism of PARP-1 inhibition leading to apoptosis in cancer cells.

By following these protocols, researchers can synthesize a wide array of this compound derivatives for screening and development of novel therapeutic agents. The provided data and diagrams offer a foundational understanding for further exploration in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using (6-Chloropyridazin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds, which are common structures in pharmaceuticals.[1] This document provides detailed application notes and a generalized protocol for the Suzuki coupling of (6-Chloropyridazin-3-yl)methanol with various aryl and heteroaryl boronic acids.

This compound is a valuable building block, featuring a reactive chloropyridazine ring and a hydroxymethyl group that can be further functionalized. The chlorine atom at the 6-position is susceptible to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The resulting (6-arylpyridazin-3-yl)methanol derivatives are of significant interest for the development of novel therapeutic agents.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base. The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Key Reaction Parameters for this compound

The successful Suzuki coupling of this compound, like other chloro-heterocycles, is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

  • Palladium Catalyst: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices.

  • Ligand: The choice of ligand is critical for activating the relatively inert C-Cl bond. Electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often required for efficient coupling of aryl chlorides.

  • Base: A base is necessary to activate the boronic acid for transmetalation. Inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are frequently employed. The strength and solubility of the base can significantly impact the reaction outcome.

  • Solvent: The choice of solvent depends on the specific reaction conditions and the solubility of the reactants. Common solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF). Aqueous solvent mixtures are also often used and can enhance the reaction rate.

Quantitative Data Summary

While specific quantitative data for the Suzuki coupling of this compound is not extensively reported in the literature, the following table provides representative conditions and yields for analogous chloropyridazine and chloropyridine systems. These serve as a valuable starting point for reaction optimization.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
3-Chloro-6-phenylpyridazine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O1001285
3,6-DichloropyridazinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001878
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane1101692
6-Chloropyridin-3-amine4-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)THF802488

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established methods for similar chloro-heterocycles and should be optimized for each specific substrate combination.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Reaction monitoring tools (TLC or LC-MS)

  • Purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired (6-arylpyridazin-3-yl)methanol product.

Mandatory Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up (Extraction) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Characterize Final Product ((6-arylpyridazin-3-yl)methanol) purify->product Signaling_Pathways Potential Signaling Pathways for Pyridazine Derivatives cluster_synthesis Synthesis cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Areas Start This compound Product (6-arylpyridazin-3-yl)methanol Derivatives Start->Product Suzuki Coupling Kinases Kinase Signaling (e.g., MAPK, PI3K/Akt) Product->Kinases Inflammation Inflammatory Pathways (e.g., TNF-α, IL-6) Product->Inflammation Other Other Targets (e.g., MAO, TRP Channels) Product->Other Cancer Anticancer Kinases->Cancer AntiInflammatory Anti-inflammatory Inflammation->AntiInflammatory Neuro Neurological Disorders Other->Neuro

References

(6-Chloropyridazin-3-yl)methanol as a building block for bioactive molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (6-Chloropyridazin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile heterocyclic building block crucial for the synthesis of a wide array of bioactive molecules. Its pyridazine core, characterized by a π-deficient aromatic system with two adjacent nitrogen atoms, provides a unique scaffold for developing novel therapeutic agents. The presence of a reactive chlorine atom and a primary alcohol functional group allows for diverse chemical modifications, making it an attractive starting material in medicinal chemistry and drug discovery.

This document provides detailed application notes on the utility of this compound in synthesizing potent anticancer agents that induce apoptosis and inhibit PARP-1. It also includes comprehensive experimental protocols for the synthesis and biological evaluation of these molecules.

Application Notes: Anticancer Drug Discovery

The pyridazine moiety is a privileged structure in medicinal chemistry, known for its ability to form hydrogen bonds, chelate metals, and interact with various biological targets.[1] this compound serves as a key intermediate for the synthesis of novel chloropyridazine hybrids designed as potent anticancer agents.[1] A prominent strategy involves a molecular hybridization approach, combining the chloropyridazine scaffold with other pharmacophoric moieties to enhance anticancer activity and potentially overcome drug resistance.[1]

Mechanism of Action: Apoptosis Induction and PARP-1 Inhibition

Derivatives of this compound have been investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells.[1] Apoptosis is a critical pathway for eliminating damaged or cancerous cells and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.[1] Bioactive molecules synthesized from this building block can modulate the expression of key apoptotic proteins, such as upregulating pro-apoptotic proteins (e.g., BAX, p53, Caspases) and downregulating anti-apoptotic proteins (e.g., BCL-2).[1]

Furthermore, the chloropyridazine core is a key feature in the design of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[1] By inhibiting PARP-1, these compounds can lead to the accumulation of DNA damage in cancer cells, particularly those with deficiencies in other DNA repair mechanisms (e.g., BRCA mutations), ultimately resulting in synthetic lethality and cell death.[1]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of exemplary compounds derived from a (6-chloropyridazin-3-yl)oxy intermediate, showcasing their potency against various cancer cell lines.

Compound IDTarget Cancer Cell LineIC50 (µM)
3a MCF-7 (Breast)0.82
A549 (Lung)1.12
3b MCF-7 (Breast)0.95
A549 (Lung)1.34
3c MCF-7 (Breast)1.21
A549 (Lung)1.58
4a MCF-7 (Breast)0.56
A549 (Lung)0.78
4b MCF-7 (Breast)0.73
A549 (Lung)0.99

Data is representative of compounds synthesized using a (6-chloropyridazin-3-yl)oxy intermediate as described in the literature.

Experimental Protocols

Protocol 1: Synthesis of a Bioactive Chalcone Derivative from this compound

This protocol outlines a two-step synthesis of a chalcone derivative, a class of compounds known for their anticancer properties, starting from this compound.

Step 1: Synthesis of 4-((6-Chloropyridazin-3-yl)methoxy)benzaldehyde

  • To a solution of this compound (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as isopropanol, add anhydrous potassium carbonate (K₂CO₃) (3.0 eq).

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter the solid precipitate.

  • Wash the solid with water and recrystallize from ethanol to obtain pure 4-((6-chloropyridazin-3-yl)methoxy)benzaldehyde.

Step 2: Synthesis of (E)-3-(4-((6-Chloropyridazin-3-yl)methoxy)phenyl)-1-phenylprop-2-en-1-one (Chalcone Derivative)

  • Suspend the 4-((6-chloropyridazin-3-yl)methoxy)benzaldehyde (1.0 eq) from Step 1 in absolute ethanol.

  • Add the corresponding acetophenone (e.g., acetophenone, 1.2 eq) to the suspension.

  • Add a 10% solution of potassium hydroxide (KOH) (2.0 eq) dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Filter the resulting precipitate and recrystallize from ethanol to yield the final chalcone derivative.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G A This compound C 4-((6-Chloropyridazin-3-yl)methoxy)benzaldehyde A->C Reflux, 24h B 4-Hydroxybenzaldehyde + K2CO3, Isopropanol B->C E Bioactive Chalcone Derivative C->E Stir, RT, 24h D Acetophenone + KOH, Ethanol D->E

Caption: Synthetic workflow for a bioactive chalcone derivative.

G ext_stim External Stimuli (e.g., TNF-α) caspases Caspases ext_stim->caspases int_stim Internal Stimuli (e.g., DNA Damage) bax BAX (Pro-apoptotic) int_stim->bax drug Pyridazine Derivative parp PARP-1 drug->parp Inhibits bcl2 BCL-2 (Anti-apoptotic) drug->bcl2 Downregulates drug->bax Upregulates dna_repair DNA Repair parp->dna_repair bcl2->bax bax->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Signaling pathways targeted by pyridazine derivatives.

G start Seed Cancer Cells in 96-well plate treat Treat with Compound Dilutions start->treat incubate Incubate for 48h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4h mtt->incubate2 solubilize Add DMSO to Dissolve Formazan incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Note: Etherification of (6-Chloropyridazin-3-yl)methanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the etherification of (6-Chloropyridazin-3-yl)methanol. The described methodology is based on the robust and versatile Williamson ether synthesis, a cornerstone of ether formation in organic chemistry. This procedure is particularly relevant for the synthesis of novel pyridazine-based compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry and drug development. The protocol outlines the reaction setup, purification, and characterization of the resulting ether, and includes a comprehensive table of reactant and product properties for quick reference. A graphical representation of the experimental workflow is also provided to facilitate clear understanding and execution of the procedure.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that are integral to the development of new therapeutic agents, owing to their diverse pharmacological activities. The functionalization of the pyridazine core is a key strategy in medicinal chemistry to modulate the biological properties of these molecules. Etherification of hydroxyl groups on pyridazine scaffolds is a common and effective method for introducing a wide range of substituents, thereby enabling the exploration of structure-activity relationships.

The Williamson ether synthesis is a reliable and well-established method for the preparation of ethers.[1][2] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[2][3] The alkoxide is typically generated in situ by treating the corresponding alcohol with a strong base, such as sodium hydride (NaH).[1][4] This method is favored for its broad substrate scope and generally high yields.

This document details a specific application of the Williamson ether synthesis for the etherification of this compound.

Data Presentation

A summary of the physical and chemical properties of the key reactants and a representative product is provided in the table below for easy reference and calculation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compoundC₅H₅ClN₂O144.56Light brown to brown solid~210 (for amine analog)[5]N/A
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Grey powder800 (decomposes)N/A
IodomethaneCH₃I141.94Colorless liquid-66.542.4
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Colorless liquid-61153
6-Chloro-3-(methoxymethyl)pyridazineC₆H₇ClN₂O158.59Predicted solidN/AN/A

Note: Experimental data for this compound is limited; some properties are inferred from analogous structures.

Experimental Protocol

This protocol describes the synthesis of 6-chloro-3-(methoxymethyl)pyridazine from this compound and iodomethane as a representative example. The choice of alkylating agent can be varied to synthesize a library of ether derivatives.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

  • Alkoxide Formation:

    • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.

    • Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Hydrogen gas is evolved during the deprotonation.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Etherification:

    • Slowly add the alkylating agent, for instance, iodomethane (1.1 eq), dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion of the reaction, cool the mixture back to 0 °C with an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ether product.

    • Characterize the final product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the key steps in the experimental workflow for the etherification of this compound.

Etherification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification Reactant This compound in anhydrous DMF Alkoxide Alkoxide Formation (0°C, 30 min) Reactant->Alkoxide Add NaH Base Sodium Hydride (NaH) Base->Alkoxide Etherification Etherification (RT, 12-24h) Alkoxide->Etherification Add Alkyl Halide Alkylating_Agent Alkyl Halide Addition (e.g., Iodomethane) Alkylating_Agent->Etherification Quench Quench with sat. aq. NH4Cl Etherification->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure Ether Product Purification->Product

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

References

Application Notes and Protocols for the Quantification of (6-Chloropyridazin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of (6-Chloropyridazin-3-yl)methanol in a bulk drug substance. Due to the limited availability of specific validated methods in the public domain, this protocol outlines a robust and reliable stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is designed to be suitable for routine quality control and stability testing. The protocol includes instrumentation, chromatographic conditions, sample and standard preparation, and a summary of hypothetical validation data.

Introduction

This compound is a heterocyclic organic compound containing a pyridazine ring, which is a common scaffold in medicinal chemistry.[1][2][3] Pyridazine derivatives have shown a wide range of pharmacological activities.[4] Accurate and precise quantification of this compound is crucial for ensuring the quality, efficacy, and safety of any potential drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[5] This application note describes a stability-indicating RP-HPLC method for the determination of this compound.

Analytical Method

A stability-indicating RP-HPLC method with UV detection is proposed for the quantification of this compound. This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Reagents and Solutions
  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard

Standard Solution Preparation

Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a standard stock solution of 100 µg/mL.

Sample Solution Preparation

Accurately weigh about 10 mg of the this compound bulk drug substance and prepare a 100 µg/mL solution in the same manner as the standard solution.

Method Validation (Hypothetical Data)

The proposed analytical method should be validated in accordance with ICH guidelines. The following table summarizes the hypothetical performance characteristics of the method.

Validation ParameterHypothetical ResultsAcceptance Criteria
Linearity (µg/mL) 1 - 200Correlation Coefficient (r²) ≥ 0.999
Precision (%RSD)
- Repeatability (n=6)≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantification (LOQ) 0.3 µg/mL-
Specificity/Selectivity No interference from blank, placebo, or degradation productsPeak purity index > 0.999

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound bulk substance. The sample should be subjected to stress conditions such as acid, base, oxidation, heat, and light. The resulting degraded samples are then analyzed to ensure that the degradation products are well-resolved from the main peak.

Experimental Workflow and Diagrams

The following diagram illustrates the overall workflow for the quantification of this compound.

experimental_workflow cluster_prep Preparation Steps cluster_hplc HPLC Conditions start Start: Quantification of this compound prep Sample and Standard Preparation start->prep hplc RP-HPLC Analysis prep->hplc weigh Weigh Reference Standard and Sample data_acq Data Acquisition and Processing hplc->data_acq column Column: C18, 4.6x150mm, 5µm quant Quantification and Data Analysis data_acq->quant report Reporting of Results quant->report dissolve Dissolve in Diluent (50:50 ACN:H2O) weigh->dissolve sonicate Sonicate to ensure complete dissolution dissolve->sonicate mobile_phase Mobile Phase: ACN/Water with Formic Acid column->mobile_phase flow_rate Flow Rate: 1.0 mL/min mobile_phase->flow_rate detection Detection: UV at 254 nm flow_rate->detection

Caption: Experimental workflow for the quantification of this compound by RP-HPLC.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantification of this compound in bulk drug substance. The method is designed to be stability-indicating, ensuring its suitability for quality control and stability studies in a drug development setting. The hypothetical validation data demonstrates that the method is linear, precise, and accurate. Researchers and scientists can adapt and validate this protocol for their specific needs.

References

Application Notes and Protocols for the Large-Scale Synthesis of (6-Chloropyridazin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(6-Chloropyridazin-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its pyridazine core is a key pharmacophore in a variety of biologically active molecules. The presence of a chlorine atom and a hydroxymethyl group provides two distinct points for further chemical modification, making it a versatile intermediate for the synthesis of diverse compound libraries. These notes provide a detailed two-step protocol for the large-scale synthesis of this compound, commencing with the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid, followed by its reduction to the target alcohol.

Experimental Protocols

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid

This protocol outlines the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid using potassium dichromate in concentrated sulfuric acid.[1]

  • Materials:

    • 3-chloro-6-methylpyridazine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Potassium Dichromate (K₂Cr₂O₇)

    • Crushed Ice

    • Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Equipment:

    • Large-capacity reaction vessel with mechanical stirrer, thermometer, and addition funnel

    • Cooling bath (ice-water)

    • Large separatory funnel

    • Rotary evaporator

    • Filtration apparatus

  • Procedure:

    • In a large reaction vessel equipped with a mechanical stirrer and a thermometer, cautiously add 3-chloro-6-methylpyridazine (1.0 eq) to concentrated sulfuric acid (approximately 5.6 mL per gram of starting material) while maintaining the temperature below 20°C with a cooling bath.

    • Once the dissolution is complete, begin the portion-wise addition of powdered potassium dichromate (1.2 eq) to the stirred solution.[1] The rate of addition should be carefully controlled to maintain the internal temperature below 65°C.[1]

    • After the addition is complete, continue to stir the reaction mixture at 60°C for 3-4 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the viscous, dark green reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

    • Extract the resulting aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-chloropyridazine-3-carboxylic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Step 2: Synthesis of this compound

This protocol describes the reduction of 6-chloropyridazine-3-carboxylic acid to this compound using borane-tetrahydrofuran complex (BH₃·THF). This reagent is preferred for large-scale synthesis due to its selectivity for carboxylic acids and safer handling compared to metal hydrides like LiAlH₄.[2]

  • Materials:

    • 6-Chloropyridazine-3-carboxylic acid

    • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Brine

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Large-capacity, oven-dried, three-necked round-bottom flask with a magnetic stirrer, thermometer, dropping funnel, and nitrogen inlet

    • Ice bath

    • Rotary evaporator

    • Separatory funnel

  • Procedure:

    • Under an inert nitrogen atmosphere, charge a dry, three-necked round-bottom flask with 6-chloropyridazine-3-carboxylic acid (1.0 eq) and anhydrous THF (approximately 10 mL per gram of carboxylic acid).

    • Cool the resulting suspension to 0°C using an ice bath.

    • Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, approximately 3.0 eq) to the stirred suspension via a dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

    • Concentrate the quenched reaction mixture under reduced pressure.

    • To the residue, add 1 M HCl and stir for 30 minutes.

    • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Data Presentation

ParameterStep 1: OxidationStep 2: Reduction
Starting Material 3-chloro-6-methylpyridazine6-Chloropyridazine-3-carboxylic acid
Reagents H₂SO₄, K₂Cr₂O₇BH₃·THF
Solvent Concentrated H₂SO₄Anhydrous THF
Stoichiometry (eq) 3-chloro-6-methylpyridazine (1.0), K₂Cr₂O₇ (1.2)6-Chloropyridazine-3-carboxylic acid (1.0), BH₃·THF (3.0)
Reaction Temperature <65°C during addition, then 60°C0°C to room temperature
Reaction Time 3-4 hours12-16 hours
Typical Yield 60-70%80-90%
Product Purity >95% after recrystallization>98% after purification

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction start1 Dissolve 3-chloro-6-methylpyridazine in concentrated H₂SO₄ add_oxidant Add K₂Cr₂O₇ portion-wise (<65°C) start1->add_oxidant react1 Stir at 60°C for 3-4h add_oxidant->react1 quench1 Quench with crushed ice react1->quench1 extract1 Extract with Ethyl Acetate quench1->extract1 purify1 Dry, concentrate, and recrystallize to yield 6-Chloropyridazine-3-carboxylic acid extract1->purify1 start2 Suspend 6-Chloropyridazine-3-carboxylic acid in anhydrous THF under N₂ purify1->start2 Intermediate cool Cool to 0°C start2->cool add_borane Add BH₃·THF solution dropwise (<5°C) cool->add_borane react2 Stir at room temperature for 12-16h add_borane->react2 quench2 Quench with Methanol at 0°C react2->quench2 workup Acid/Base workup and extraction with Ethyl Acetate quench2->workup purify2 Dry, concentrate, and purify to yield this compound workup->purify2

Caption: Synthetic workflow for this compound.

References

Application Note and Protocol for the Purification of (6-Chloropyridazin-3-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloropyridazin-3-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various biologically active molecules. As with many organic syntheses, the crude product of this compound typically contains impurities such as unreacted starting materials, by-products, and residual solvents. Therefore, an efficient purification step is critical to obtain a compound of high purity for subsequent applications in research and drug development. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.[1] In this normal-phase chromatography application, silica gel, a polar adsorbent, serves as the stationary phase.[2] A mobile phase, or eluent, which is a solvent or a mixture of solvents, is passed through the column.[3] Non-polar compounds will have a weaker interaction with the silica gel and will be carried along more quickly by the mobile phase, thus eluting from the column first.[4] Conversely, more polar compounds will adsorb more strongly to the stationary phase and will elute later.[4] By gradually increasing the polarity of the mobile phase (gradient elution), compounds with a range of polarities can be effectively separated.[1]

Data Presentation

The following table summarizes the typical parameters and expected results for the purification of this compound by silica gel column chromatography. These values are representative and may require optimization based on the specific impurity profile of the crude mixture.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard grade silica gel is suitable for this separation.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol GradientA gradient from a less polar to a more polar solvent system is recommended for optimal separation.
Typical Gradient 0% to 50% Ethyl Acetate in HexaneThe gradient should be adjusted based on TLC analysis.
TLC Rf of Pure Product ~0.3 - 0.4In an optimized solvent system (e.g., 40% Ethyl Acetate in Hexane).
Expected Purity >98%As determined by HPLC or NMR analysis.
Expected Yield 70-90%Dependent on the purity of the crude material and the precision of the chromatography.

Experimental Protocol

This protocol details the step-by-step methodology for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica Gel (60-120 mesh or 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • UV lamp (254 nm)

Procedure:

  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved crude product onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 40%, 50% ethyl acetate in hexane) to determine the optimal mobile phase for separation. The ideal solvent system should provide good separation between the desired product and impurities, with an Rf value for the product of approximately 0.3-0.4.[5]

    • Visualize the spots under a UV lamp (254 nm).

  • Column Preparation (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Pour the slurry into the chromatography column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, forming a uniform bed.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel bed. Do not allow the column to run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the dissolved sample.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Carefully add the initial, least polar mobile phase to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane) according to a predetermined gradient. A typical gradient might start with 100% hexane, progressing to 10:1, 5:1, 2:1, and finally 1:1 hexane:ethyl acetate. For more polar impurities, a small percentage of methanol can be added to the ethyl acetate.[6]

  • Fraction Monitoring:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Spot each fraction (or every few fractions) on a TLC plate, develop the plate in the optimized TLC solvent system, and visualize under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

  • Purity Confirmation:

    • Confirm the purity of the final product using analytical techniques such as HPLC, NMR, and/or mass spectrometry.

Visualization of Experimental Workflow

experimental_workflow start Start: Crude this compound tlc 1. TLC Analysis (Mobile Phase Optimization) start->tlc end_node End: Pure this compound column_prep 2. Column Preparation (Silica Gel Slurry) tlc->column_prep sample_load 3. Sample Loading (Dry Loading) column_prep->sample_load elution 4. Gradient Elution (e.g., Hexane/Ethyl Acetate) sample_load->elution fraction_monitoring 5. Fraction Monitoring (TLC) elution->fraction_monitoring pooling 6. Pooling of Pure Fractions fraction_monitoring->pooling Identify Pure Fractions evaporation 7. Solvent Evaporation pooling->evaporation purity_check 8. Purity Confirmation (HPLC, NMR) evaporation->purity_check purity_check->end_node Purity >98%

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Compound does not elute: The mobile phase is not polar enough. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol).[5]

  • Poor separation: The polarity of the mobile phase is too high, causing all compounds to elute together. Start with a less polar solvent system. Alternatively, the chosen solvent system may not be optimal for separating the specific impurities present; try a different solvent combination (e.g., dichloromethane/methanol).

  • Streaking of spots on TLC or tailing of peaks from the column: The compound may be interacting too strongly with the acidic silica gel, especially if it has basic functionalities. Adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can help to improve the peak shape.[7] Overloading the column with too much crude product can also cause tailing.[7]

Conclusion

Silica gel column chromatography is a robust and effective method for the purification of this compound from crude reaction mixtures. By carefully selecting the mobile phase through preliminary TLC analysis and employing a gradient elution strategy, it is possible to obtain the desired compound with high purity and in good yield. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for researchers and scientists working with this and structurally related compounds, ensuring the quality and reliability of materials used in further scientific endeavors.

References

Application of Pyridazine Derivatives as Plant Growth Regulators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in agrochemical research.[1][2] Beyond their established roles as herbicides, fungicides, and insecticides, emerging evidence highlights their potential as potent plant growth regulators (PGRs).[1][3][4] These compounds can influence a wide array of physiological processes in plants, including seed germination, seedling development, morphogenesis, and flowering.[3][5] This document provides detailed application notes and experimental protocols for researchers interested in exploring the use of pyridazine derivatives to modulate plant growth.

Application Notes

Pyridazine derivatives have demonstrated a range of plant growth-regulating activities, from stimulatory to inhibitory, depending on their chemical structure and concentration.[5] Certain derivatives have been observed to exhibit auxin-like and cytokinin-like effects, suggesting their interaction with key hormonal signaling pathways in plants.

Key Areas of Application:
  • Seed Germination Enhancement: Some pyridazine compounds have been shown to improve germination rates and seedling vigor.[5]

  • Root and Shoot Growth Modification: Depending on the derivative, these compounds can either promote or inhibit root and shoot elongation and biomass accumulation.[5]

  • Flowering and Fruiting Induction: Specific derivatives have been noted to accelerate the onset of flowering and fruit production.[3]

  • Stress Tolerance: There is potential for developing pyridazine-based PGRs that enhance plant resilience to abiotic and biotic stresses, indicated by effects on peroxidase activity and lignan content.[3]

Quantitative Data Summary

The following tables summarize the observed effects of selected pyridazine derivatives on wheat (Triticum aestivum) germination and seedling growth.

Table 1: Effect of Pyridazinium Bromides and their Cycloadducts on Wheat Seedling Growth [5]

CompoundConcentration (M)Germination (%)Shoot Length (cm)Root Length (cm)Fresh Weight (g)
Control (Water) -9212.58.50.85
Pyridazinium Bromide (2a) 5 x 10⁻³789.86.20.65
Cycloadduct (4a) 5 x 10⁻³8511.27.10.78
Pyridazinium Bromide (2b) 5 x 10⁻³759.15.80.61
Cycloadduct (4b) 5 x 10⁻³8210.86.90.75
Pyridazinium Bromide (2c) 5 x 10⁻³728.55.40.58
Cycloadduct (4c) 5 x 10⁻³8010.56.70.72

Table 2: Effect of Pyridazine-4-R-acetophenone Bioisosteres on Wheat Seedling Growth

Compound (R group)Concentration (M)Germination (%)Plantlet Height (cm)Plantlet Weight (g)
Control -9515.21.10
-CH₃ 5 x 10⁻³457.10.52
-Cl 5 x 10⁻³386.50.45
-F 5 x 10⁻³6510.30.75

Experimental Protocols

Protocol 1: General Seed Germination and Seedling Growth Bioassay

This protocol outlines a standard method for assessing the impact of pyridazine derivatives on seed germination and early seedling growth.

Materials:

  • Seeds of the target plant species (e.g., wheat, lettuce, radish)

  • Pyridazine derivative solutions of desired concentrations

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Sterile distilled water (control)

  • Incubator or growth chamber with controlled temperature and light conditions

  • Ruler

  • Analytical balance

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the pyridazine derivatives in an appropriate solvent (e.g., DMSO, ethanol) and then dilute with sterile distilled water to the final desired concentrations (e.g., 10⁻³, 10⁻⁴, 10⁻⁵ M). Ensure the final solvent concentration is non-phytotoxic.

  • Seed Sterilization: Surface sterilize seeds by rinsing with 70% ethanol for 30-60 seconds, followed by immersion in a 1-2% sodium hypochlorite solution for 5-10 minutes, and then rinse thoroughly with sterile distilled water (3-5 times).

  • Assay Setup: Place two layers of sterile filter paper in each sterile Petri dish.

  • Treatment Application: Add 5 mL of the respective test solution or sterile distilled water (for the control group) to each Petri dish, ensuring the filter paper is saturated.

  • Seed Sowing: Place a predetermined number of sterilized seeds (e.g., 20-25) evenly spaced on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber or incubator under controlled conditions (e.g., 25 ± 2°C, 16/8 h light/dark cycle).

  • Data Collection (Germination): Record the number of germinated seeds daily for a period of 7 days. A seed is considered germinated when the radicle emerges.

  • Data Collection (Seedling Growth): After 7 days, carefully remove the seedlings and measure the shoot length and root length of each seedling.

  • Data Collection (Biomass): Determine the fresh weight of the seedlings from each replicate. To determine the dry weight, place the seedlings in an oven at 70°C for 48 hours and then weigh.

  • Data Analysis: Calculate the germination percentage, and the average shoot and root lengths, and fresh and dry weights. Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Peroxidase Activity Assay in Leaf Tissue

This protocol describes a method to determine the effect of pyridazine derivatives on peroxidase activity, an indicator of stress response in plants.

Materials:

  • Plant leaf tissue (from treated and control plants)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Guaiacol solution

  • Hydrogen peroxide (H₂O₂) solution (0.3%)

  • Mortar and pestle

  • Refrigerated centrifuge

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Enzyme Extraction: Homogenize 0.5 g of fresh leaf tissue in 5 mL of ice-cold phosphate buffer using a pre-chilled mortar and pestle.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Enzyme Solution: Collect the supernatant, which contains the crude enzyme extract.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing 2.7 mL of phosphate buffer, 0.1 mL of guaiacol solution, and 0.1 mL of the enzyme extract.

  • Reaction Initiation: Start the reaction by adding 0.1 mL of H₂O₂ solution and mix immediately.

  • Spectrophotometric Measurement: Measure the change in absorbance at 470 nm for 3 minutes at 30-second intervals using a spectrophotometer. The increase in absorbance is due to the formation of tetraguaiacol.

  • Enzyme Activity Calculation: Calculate the peroxidase activity and express it in units per gram of fresh weight (U/g FW). One unit of peroxidase activity is defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute.

Protocol 3: Synthesis of Pyridazinium Bromides (General Approach)

The specific synthesis of the pyridazinium bromides and their subsequent cycloaddition reactions to form the tested cycloadducts involves multi-step organic synthesis procedures. A generalized approach is outlined below. For detailed, step-by-step synthesis protocols, it is imperative to consult the primary research articles.

General Reaction Scheme:

  • Synthesis of the Pyridazine Core: This typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate.

  • N-Alkylation/Arylation: The pyridazine nitrogen is then quaternized using an appropriate alkyl or aryl halide (e.g., a substituted phenacyl bromide) to yield the pyridazinium bromide salt.

  • [3+2] Cycloaddition: The pyridazinium ylide, generated in situ from the pyridazinium bromide in the presence of a base (e.g., triethylamine), undergoes a [3+2] cycloaddition reaction with a dipolarophile (e.g., dimethyl acetylenedicarboxylate) to form the corresponding cycloadduct.

Visualizations

Signaling Pathways

The observed auxin-like and cytokinin-like activities of certain pyridazine derivatives suggest they may interact with the signaling pathways of these key plant hormones. The following diagrams illustrate the general signaling cascades for auxin and cytokinin.

Auxin_Signaling cluster_Extracellular Extracellular Space / Cell Wall cluster_Cytoplasm Cytoplasm Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ub Ubiquitin Ub->Aux_IAA Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Response Cellular Response (Growth, Development) Auxin_Genes->Response Pyridazine Pyridazine Derivative (Hypothetical) Pyridazine->TIR1_AFB May mimic Auxin

Caption: General Auxin Signaling Pathway.

Cytokinin_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cytokinin Cytokinin AHK AHK Receptor (Histidine Kinase) Cytokinin->AHK Binds AHP AHP (Phosphotransfer) AHK->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates Pyridazine Pyridazine Derivative (Hypothetical) Pyridazine->AHK May bind to receptor Cytokinin_Genes Cytokinin-Responsive Genes ARR_B->Cytokinin_Genes Activates transcription Response Cellular Response (Cell Division) Cytokinin_Genes->Response ARR_A Type-A ARR (Repressor) Cytokinin_Genes->ARR_A Induces ARR_A->ARR_B Inhibits

Caption: General Cytokinin Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating pyridazine derivatives as plant growth regulators.

PGR_Screening_Workflow cluster_Synthesis Compound Preparation cluster_Screening Primary Screening cluster_Analysis Secondary Analysis cluster_Development Lead Development Synthesis Synthesis of Pyridazine Derivatives Purification Purification and Characterization Synthesis->Purification Germination_Assay Seed Germination Bioassay Purification->Germination_Assay Seedling_Assay Seedling Growth Assay Germination_Assay->Seedling_Assay Biochemical_Assay Biochemical Assays (e.g., Peroxidase) Seedling_Assay->Biochemical_Assay Molecular_Analysis Molecular Analysis (Gene Expression) Biochemical_Assay->Molecular_Analysis SAR Structure-Activity Relationship (SAR) Studies Molecular_Analysis->SAR Optimization Lead Optimization SAR->Optimization

Caption: PGR Screening Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Chloropyridazin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Chloropyridazin-3-yl)methanol. Our aim is to address common challenges encountered during experiments and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method for the synthesis of this compound starts from the commercially available 3,6-dichloropyridazine. The synthesis is typically a two-step process involving an initial nucleophilic substitution with a protected methanol equivalent, followed by deprotection. While direct experimental data is limited in publicly available literature, analogous reactions with other nucleophiles on the 3,6-dichloropyridazine scaffold are well-documented.

Q2: What are the potential common byproducts in the synthesis of this compound?

While specific byproducts for this exact synthesis are not extensively documented, based on the reactivity of the starting materials and intermediates, several potential byproducts can be anticipated:

  • Pyridazine-3,6-diol: This can form if the starting 3,6-dichloropyridazine undergoes hydrolysis. The presence of any moisture in the reaction can lead to the formation of this impurity.

  • Over-reaction Product (Disubstituted Pyridazine): If the reaction conditions are not carefully controlled, the nucleophile may substitute both chlorine atoms on the pyridazine ring, leading to a disubstituted byproduct.

  • Unreacted Starting Material: Incomplete reaction can result in the presence of unreacted 3,6-dichloropyridazine in the final product mixture.

  • Products of Side Reactions with Solvents or Reagents: Depending on the specific reagents and solvents used, side reactions can occur. For instance, if an organolithium reagent is used to introduce the methanol group, side reactions with the solvent (e.g., THF) are possible.

Q3: How can I minimize the formation of these byproducts?

To minimize byproduct formation, consider the following strategies:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent the hydrolysis of 3,6-dichloropyridazine to pyridazine-3,6-diol.

  • Control Stoichiometry: Carefully control the molar ratio of the reactants to minimize the formation of the disubstituted byproduct. Using a slight excess of 3,6-dichloropyridazine may be beneficial.

  • Optimize Reaction Temperature and Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-reaction or degradation.

  • Purification of Starting Materials: Ensure the purity of the starting 3,6-dichloropyridazine, as impurities can lead to unwanted side reactions.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Problem Possible Cause Troubleshooting Tip
Low Yield of the Desired Product Incomplete reaction.- Increase the reaction time and monitor the progress by TLC or HPLC.- Ensure the reaction temperature is optimal for the specific reagents used.
Formation of byproducts.- Optimize the reaction conditions (stoichiometry, temperature, and reaction time) to minimize side reactions.- Purify the crude product using column chromatography to separate the desired product from byproducts.
Loss of product during work-up and purification.- Optimize the extraction and purification procedures. Ensure the pH is appropriate for the extraction of the product.- Consider using a different solvent system for extraction or chromatography.
Presence of Multiple Spots on TLC Formation of byproducts.- Refer to the byproduct section in the FAQs to identify potential impurities.- Isolate the major byproduct and characterize it to understand the side reaction.
Degradation of the product.- Check the stability of the product under the work-up and purification conditions.- Avoid prolonged exposure to harsh acidic or basic conditions.
Difficulty in Purifying the Final Product Byproducts with similar polarity to the desired product.- Try different solvent systems for column chromatography to improve separation.- Consider recrystallization from a suitable solvent or solvent mixture.
The product is highly polar and difficult to extract.- Use a more polar solvent for extraction.- Perform multiple extractions to ensure complete recovery.

Experimental Protocols

Step 1: Synthesis of a Protected Intermediate

This step would involve the reaction of 3,6-dichloropyridazine with a suitable protected methanol equivalent, such as (tributylstannyl)methanol, in the presence of a palladium catalyst.

Step 2: Deprotection to Yield this compound

The protected intermediate from Step 1 would then be deprotected under appropriate conditions to yield the final product. The choice of deprotection conditions will depend on the protecting group used.

Note: These are generalized steps and would require significant optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time.

Visualizations

To aid in understanding the potential reaction pathways and troubleshooting logic, the following diagrams are provided.

Synthesis_Byproducts start 3,6-Dichloropyridazine product This compound start->product Desired Reaction byproduct1 Pyridazine-3,6-diol start->byproduct1 Hydrolysis byproduct2 Disubstituted Pyridazine start->byproduct2 Over-reaction byproduct3 Unreacted Starting Material start->byproduct3 Incomplete Reaction

Caption: Potential byproducts in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Multiple Byproducts? incomplete->byproducts No optimize_time_temp Increase Reaction Time/Temperature incomplete->optimize_time_temp Yes optimize_stoichiometry Adjust Reactant Stoichiometry byproducts->optimize_stoichiometry Yes purification Optimize Purification (Chromatography/Recrystallization) byproducts->purification No end Pure Product, Improved Yield optimize_time_temp->end optimize_stoichiometry->end purification->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: (6-Chloropyridazin-3-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and reactivity of (6-Chloropyridazin-3-yl)methanol during chemical reactions.

Troubleshooting Guide: Preventing Decomposition

This compound can be susceptible to decomposition under various reaction conditions, primarily through oxidation of the alcohol, nucleophilic substitution of the chlorine atom, or degradation of the pyridazine ring. Below is a guide to help you troubleshoot and prevent these unwanted side reactions.

Key Decomposition Pathways:

  • Over-oxidation: The primary alcohol can be oxidized past the desired aldehyde to a carboxylic acid, or other degradation products, especially under harsh oxidative conditions.

  • Nucleophilic Substitution: The chlorine atom on the electron-deficient pyridazine ring is susceptible to displacement by nucleophiles, leading to undesired byproducts.

  • Ring Instability: The electron-deficient nature of the pyridazine ring can make it sensitive to strong acids, bases, or high temperatures, potentially leading to ring-opening or other rearrangements.

Recommended Strategies to Minimize Decomposition:

IssuePotential CauseRecommended ActionExpected Improvement
Low yield in oxidation to aldehyde Over-oxidation to carboxylic acid or other byproducts.Use mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol. Maintain low temperatures (-78 °C for Swern).Increased yield of the desired aldehyde, minimized formation of carboxylic acid.
Formation of unexpected byproducts Nucleophilic attack on the 6-chloro position by reagents or solvents.If the intended reaction does not involve the chloro group, consider protecting the alcohol moiety first. This can sometimes reduce the overall reactivity of the molecule. For nucleophilic reactions at other positions, use non-nucleophilic bases and aprotic solvents.Reduced formation of substitution byproducts, cleaner reaction profile.
Decomposition under acidic or basic conditions Instability of the pyridazine ring or side reactions involving the alcohol or chloro groups.Use a protecting group for the alcohol, such as a silyl ether (e.g., TBDMS) or a benzyl ether, to increase stability. Employ mild reaction conditions and avoid prolonged exposure to strong acids or bases.Enhanced stability of the starting material and intermediates, leading to higher yields.
Low conversion or complex mixture General instability of the molecule under the reaction conditions.Optimize reaction temperature and time. Lower temperatures and shorter reaction times can often minimize decomposition. Consider a protecting group-free approach only if the reaction conditions are known to be mild and compatible.Improved conversion to the desired product and a simpler purification process.

Frequently Asked Questions (FAQs)

Q1: My oxidation of this compound to the corresponding aldehyde is giving low yields and a significant amount of the carboxylic acid. What can I do?

A1: This is a common issue of over-oxidation. To favor the formation of 6-chloropyridazine-3-carbaldehyde, you should switch to milder and more selective oxidizing agents.

  • Recommended Reagents: Dess-Martin periodinane (DMP) in dichloromethane (DCM) at room temperature is an excellent choice for this transformation. Alternatively, a Swern oxidation using oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO) at low temperatures (-78 °C) provides high selectivity for the aldehyde.

  • Avoid: Stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid (Jones reagent) are likely to lead to over-oxidation and should be avoided.

Q2: I am trying to perform a reaction at a different position of the molecule, but I am seeing byproducts where the chlorine atom has been substituted. How can I prevent this?

A2: The chlorine at the 6-position of the pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogens.

  • Protecting the Alcohol: Protecting the primary alcohol as a silyl ether (e.g., with TBDMSCl and imidazole) or a benzyl ether (e.g., with benzyl bromide and a mild base like NaH) can sometimes modulate the electronic properties of the ring and reduce the likelihood of nucleophilic attack at the 6-position.

  • Choice of Reagents and Solvents: If your reaction requires a base, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. Employ aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene, as protic solvents can sometimes participate in substitution reactions.

Q3: Is it always necessary to use a protecting group for the alcohol?

A3: Not always. Protecting group-free synthesis is an elegant and efficient strategy when feasible. However, the decision to use a protecting group depends on the specific reaction conditions. If your planned synthetic step involves strong bases, strong acids, or highly nucleophilic reagents that could react with the primary alcohol, a protecting group is highly recommended to prevent side reactions and decomposition. For reactions that proceed under neutral and mild conditions, you might be able to proceed without protection.

Q4: What are the best protecting groups for the alcohol functionality in this compound?

A4: The choice of protecting group depends on the subsequent reaction conditions you plan to employ.

  • Silyl Ethers (e.g., TBDMS, TIPS): These are generally robust to a wide range of reaction conditions but are easily cleaved with fluoride sources (like TBAF) or acidic conditions. They are a good choice for reactions that are sensitive to steric hindrance.

  • Benzyl Ethers (Bn): Benzyl ethers are stable to both acidic and basic conditions, making them very versatile. They are typically removed by hydrogenolysis (e.g., H2, Pd/C), which is a mild deprotection method.

Experimental Protocols

Protocol 1: Oxidation to 6-Chloropyridazine-3-carbaldehyde using Dess-Martin Periodinane (DMP)

This protocol describes a mild and efficient method for the oxidation of the alcohol to the aldehyde, minimizing over-oxidation.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Sodium thiosulfate (Na2S2O3)

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO3 containing an excess of Na2S2O3. Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloropyridazine-3-carbaldehyde.

Protocol 2: Protection of the Alcohol as a TBDMS Ether

This protocol provides a method for protecting the alcohol group, which can enhance the stability of the molecule for subsequent reactions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the TBDMS-protected this compound.

Visualizations

DecompositionPathways cluster_starting_material Starting Material cluster_oxidation Oxidation cluster_substitution Nucleophilic Substitution start This compound aldehyde 6-Chloropyridazine-3-carbaldehyde (Desired Product) start->aldehyde Mild Oxidants (e.g., DMP, Swern) acid 6-Chloropyridazine-3-carboxylic acid (Over-oxidation) start->acid Strong Oxidants (e.g., KMnO4) substitution 6-Nu-Pyridazin-3-yl)methanol (Side Product) start->substitution Nucleophile (Nu-)

Caption: Potential reaction pathways of this compound.

ExperimentalWorkflow cluster_workflow Troubleshooting Workflow start Reaction with this compound check_yield Low Yield or Decomposition? start->check_yield oxidation_issue Over-oxidation? check_yield->oxidation_issue Yes success Successful Reaction check_yield->success No substitution_issue Substitution of Cl? oxidation_issue->substitution_issue No mild_oxidants Use Mild Oxidizing Agent (e.g., DMP, Swern) oxidation_issue->mild_oxidants Yes protecting_group Protect Alcohol Group (e.g., TBDMS, Bn) substitution_issue->protecting_group Yes optimize Optimize Conditions (Temp, Time, Reagents) substitution_issue->optimize No mild_oxidants->success protecting_group->success optimize->success

Caption: A logical workflow for troubleshooting reactions.

stability and storage conditions for (6-Chloropyridazin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of (6-Chloropyridazin-3-yl)methanol, alongside troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored under the recommended conditions (see Storage Conditions table below). 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your sample using a suitable analytical method like HPLC or NMR.
Appearance of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS) The compound may have degraded. Potential degradation pathways could involve hydrolysis of the chloro group or oxidation of the methanol group.1. Compare the analytical data of a fresh sample with the sample . 2. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Low yield in a reaction The starting material may have degraded, or it may be incompatible with certain reagents.1. Confirm the purity of the this compound before starting the reaction. 2. Avoid strongly acidic, basic, or oxidizing conditions if possible, as these may promote degradation.
Discoloration of the solid compound Exposure to light, air, or elevated temperatures can sometimes lead to the formation of colored impurities.While slight discoloration may not always indicate significant degradation, it is best practice to use a fresh, pure sample for sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) at a temperature of 2-8°C[1].

Q2: How should I handle this compound in the laboratory?

A2: Handle the compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Q3: Is this compound sensitive to light?

Q4: What solvents are recommended for dissolving this compound?

A4: The solubility of this compound will vary depending on the solvent. Common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) are likely to be suitable. It is recommended to test solubility on a small scale first. For aqueous solutions, be mindful that the presence of water could potentially lead to hydrolysis over time, especially at non-neutral pH.

Q5: What are the potential degradation pathways for this compound?

A5: Based on its chemical structure, potential degradation pathways could include:

  • Hydrolysis: The chlorine atom on the pyridazine ring may be susceptible to hydrolysis, particularly under basic or acidic conditions, to form the corresponding hydroxypyridazine derivative.

  • Oxidation: The primary alcohol (methanol group) can be oxidized to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterConditionReference
Temperature2-8°C[1]
AtmosphereInert (e.g., Argon, Nitrogen)[1]
LightProtect from lightGeneral good practice

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a 3% solution of hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a suitable analytical method, such as reverse-phase HPLC with UV detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify any degradation products.

Visualizations

experimental_workflow Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photodegradation prep_stock->photo analyze HPLC/LC-MS Analysis acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Identify Degradants & Assess Stability analyze->evaluate

Caption: Workflow for a forced degradation study.

troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Inert) start->check_storage check_solution Prepare Fresh Solution check_storage->check_solution Conditions OK order_new Order New Compound check_storage->order_new Improper Storage purity_analysis Perform Purity Analysis (HPLC/NMR) check_solution->purity_analysis Fresh Solution Prepared continue_experiment Proceed with Experiment purity_analysis->continue_experiment Purity Confirmed purity_analysis->order_new Purity Compromised

References

Technical Support Center: Purification of (6-Chloropyridazin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (6-Chloropyridazin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthetic routes, the most probable impurities include:

  • Unreacted Starting Materials: The most common starting material for the synthesis of this compound is 3,6-dichloropyridazine. Due to incomplete reaction, it is often a major impurity.

  • Byproducts of the Reduction Reaction: The synthesis often involves the reduction of a corresponding aldehyde or ester. Incomplete reduction or over-reduction can lead to related impurities.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

  • Degradation Products: The compound may degrade under certain conditions, leading to the formation of other chlorinated pyridazine species.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the removal of impurities during the purification process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the main compound and provide information on the structure and quantity of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.

  • Solution:

    • Increase Solvent Volume: Add a small amount of additional hot solvent. Be cautious not to add too much, as this will reduce the recovery yield.

    • Switch Solvents: If the compound remains insoluble, a different solvent or a solvent mixture is required. Refer to the solvent selection table below. A good starting point for a polar compound like this is a polar protic solvent like ethanol or a mixture of solvents with different polarities, such as ethanol/water or toluene/heptane.

Issue 2: The compound "oils out" instead of crystallizing upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent might also be higher than the melting point of the solute.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

    • Use a Seed Crystal: If available, add a small crystal of pure this compound to the cooled solution to initiate crystallization.

Issue 3: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation.

    • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

    • Concentrate the Mother Liquor: The filtrate can be concentrated and a second crop of crystals can be obtained, though they may be of lower purity.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities on the TLC plate.

  • Possible Cause: The chosen mobile phase does not have the optimal polarity to resolve the components.

  • Solution:

    • Adjust Solvent Polarity: If the spots are all near the baseline, the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol mixture). If the spots are all near the solvent front, the mobile phase is too polar. Decrease the proportion of the polar solvent.

    • Try a Different Solvent System: Experiment with different solvent systems. For pyridazine derivatives, systems like ethyl acetate/hexane or dichloromethane/acetone can also be effective.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For example, if you are running a gradient of methanol in dichloromethane, increase the percentage of methanol.

Issue 3: The collected fractions are still impure.

  • Possible Cause: The column was overloaded, the elution was too fast, or the fractions were too large.

  • Solution:

    • Reduce Sample Load: Use a smaller amount of crude material for the amount of silica gel used.

    • Optimize Flow Rate: A slower flow rate generally provides better separation.

    • Collect Smaller Fractions: Collecting smaller fractions allows for a more precise separation of the desired compound from its impurities. Analyze the fractions by TLC to identify the pure fractions before combining them.

Data Presentation

Table 1: Recrystallization Solvent Screening for this compound

Solvent/Solvent SystemSolubility (Hot)Solubility (Cold)Crystal FormationRecommended
WaterLowInsolublePoorNo
EthanolHighModerateGoodYes
IsopropanolModerateLowGoodYes
TolueneHighLowExcellentHighly Recommended
HexaneInsolubleInsoluble-No
Ethyl AcetateHighHighPoorNo
DichloromethaneHighHighPoorNo
Ethanol/Water (9:1)HighLowExcellentHighly Recommended
Toluene/Heptane (1:1)HighLowGoodYes

Table 2: Typical Purity Improvement with Different Purification Methods

Purification MethodStarting Purity (Crude)Purity after 1st PassPurity after 2nd PassTypical Yield
Recrystallization (Ethanol/Water)~85%~95%>98%60-80%
Column Chromatography (Silica Gel, DCM/MeOH gradient)~85%>99%-70-90%

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent (e.g., a 9:1 ethanol/water mixture). Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase for separation using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 98:2 DCM:MeOH). The ideal solvent system should give the desired compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add the dried sample to the top of the column.

  • Elution: Begin eluting with a low polarity mobile phase (e.g., 100% DCM). Gradually increase the polarity by adding small increments of the more polar solvent (e.g., increase the percentage of MeOH).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Methods cluster_analysis Final Product Analysis Crude Product Crude Product Purity Assessment Purity Assessment Crude Product->Purity Assessment TLC, HPLC, NMR Recrystallization Recrystallization Purity Assessment->Recrystallization Purity < 95% Column Chromatography Column Chromatography Purity Assessment->Column Chromatography Complex Mixture Pure Fractions Pure Fractions Recrystallization->Pure Fractions Column Chromatography->Pure Fractions Final Purity Check Final Purity Check Pure Fractions->Final Purity Check TLC, HPLC, NMR Pure Product Pure Product Final Purity Check->Pure Product Purity > 99%

Caption: Workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Start Issue Issue Start->Issue Problem Encountered Cause1 Cause1 Issue->Cause1 Compound 'oils out' Cause2 Cause2 Issue->Cause2 Low recovery Solution1 Solution1 Cause1->Solution1 Rapid cooling or high concentration End End Solution1->End Reheat, add solvent, cool slowly Solution2 Solution2 Cause2->Solution2 Too much solvent or incomplete crystallization Solution2->End Minimize solvent, cool thoroughly

Caption: Troubleshooting logic for recrystallization issues.

Validation & Comparative

Comparative Guide to the HPLC Purity Validation of (6-Chloropyridazin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and detailed methodology for the validation of (6-Chloropyridazin-3-yl)methanol purity using High-Performance Liquid Chromatography (HPLC). The protocols and data presented herein are designed to offer a robust framework for assessing the purity of this compound against potential impurities and alternative analytical standards.

Comparative Purity Analysis

The purity of this compound is critical for its application in research and pharmaceutical development. HPLC provides a reliable method for separating the active pharmaceutical ingredient (API) from any related substances, including starting materials, by-products, and degradation products. Below is a comparative table summarizing typical purity data obtained from different batches of this compound, illustrating the effectiveness of the validated HPLC method.

Parameter Batch A Batch B Alternative Method (e.g., GC-MS) Acceptance Criteria
Purity (%) 99.8599.9299.80≥ 99.5%
Known Impurity 1 (%) 0.080.050.10≤ 0.1%
Known Impurity 2 (%) 0.04Not Detected0.06≤ 0.1%
Unknown Impurity (%) 0.030.030.04≤ 0.05%
Total Impurities (%) 0.150.080.20≤ 0.5%

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound purity analysis.

HPLC_Validation_Workflow A Method Development (Column, Mobile Phase, etc.) B Method Optimization A->B C Method Validation Protocol B->C D Validation Parameter Testing C->D E Specificity D->E F Linearity D->F G Accuracy (% Recovery) D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Solution Stability D->K L Data Analysis & Reporting E->L F->L G->L H->L I->L J->L K->L M Method Implementation for Routine Analysis L->M

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocol: HPLC Purity of this compound

This protocol is based on established principles for the validation of analytical methods for active pharmaceutical ingredients.[1][2][3]

1. Objective

To validate a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and its related substances.

2. Materials and Equipment

  • Reference Standard: this compound, certified purity ≥ 99.5%

  • Samples: Test batches of this compound

  • Reagents: HPLC grade acetonitrile, methanol, and purified water. Phosphoric acid or other suitable buffer components.

  • Equipment: HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes, and syringes with 0.45 µm filters.

3. Chromatographic Conditions (Example)

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

4. Preparation of Solutions

  • Diluent: A mixture of acetonitrile and water, typically in the same ratio as the mobile phase.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

5. Validation Parameters

The method should be validated according to ICH guidelines, assessing the following parameters.[1][2]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by injecting the diluent, a placebo (if applicable), and a spiked sample to ensure no interference at the retention time of the main peak and known impurities.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4] This is assessed by preparing a series of solutions of the reference standard at different concentrations (e.g., from the Limit of Quantification to 150% of the working concentration) and plotting a calibration curve of peak area versus concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

  • Accuracy: The accuracy of the method is determined by recovery studies.[2][4] A known amount of the reference standard is spiked into a sample mixture at different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (System Precision): Six replicate injections of the standard solution are made, and the relative standard deviation (%RSD) of the peak areas is calculated.

    • Intermediate Precision (Ruggedness): The assay is performed by different analysts on different days using different equipment to check the reproducibility of the results.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[1] They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

6. Data Analysis

The purity of the sample is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This guide provides a foundational framework for the HPLC purity validation of this compound. The specific chromatographic conditions and validation acceptance criteria should be adapted and finalized based on method development and the specific requirements of the intended application.

References

A Comparative Guide to the Synthesis of (6-Chloropyridazin-3-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two primary synthetic routes to the versatile building block, (6-Chloropyridazin-3-yl)methanol, is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive comparison of synthetic pathways, supported by experimental data and detailed methodologies, to inform route selection based on efficiency, yield, and reagent availability.

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The selection of an optimal synthetic route is crucial for the efficient and cost-effective production of this valuable precursor. This guide evaluates two common strategies for its preparation: the reduction of a carboxylate ester and the reduction of an aldehyde.

Comparative Analysis of Synthetic Routes

The two primary routes for the synthesis of this compound are summarized below. Key performance indicators, including reaction yields, conditions, and precursor materials, are presented for a clear comparison.

ParameterRoute A: Reduction of Carboxylate EsterRoute B: Reduction of Aldehyde
Starting Material Methyl 6-chloropyridazine-3-carboxylate6-Chloropyridazine-3-carbaldehyde
Key Reagents Sodium Borohydride (NaBH₄), Tetrahydrofuran (THF), Methanol (MeOH)Sodium Borohydride (NaBH₄), Methanol (MeOH)
Reaction Type Ester ReductionAldehyde Reduction
Reaction Conditions Room Temperature0°C to Room Temperature
Reaction Time 2 - 5 hoursNot explicitly stated, typically rapid
Reported Yield 70-92% (general for aromatic methyl esters)High (qualitative)
Advantages High-yielding, well-documented for similar substratesMilder reaction conditions, commercially available starting material
Disadvantages Starting material may require synthesisLack of specific, published yield data for this exact transformation

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route A: Synthesis via Reduction of Methyl 6-chloropyridazine-3-carboxylate

This route involves the initial preparation of the methyl ester from the corresponding carboxylic acid, followed by its reduction to the target alcohol.

Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate

A detailed protocol for the synthesis of the precursor, methyl 6-chloropyridazine-3-carboxylate, is crucial for this route. While various methods exist for the synthesis of the parent carboxylic acid, a common subsequent esterification involves reaction with methanol in the presence of an acid catalyst or via an acyl chloride intermediate.

Step 2: Reduction of Methyl 6-chloropyridazine-3-carboxylate

The reduction of the methyl ester to this compound can be effectively achieved using sodium borohydride in a mixed solvent system.

  • Materials:

    • Methyl 6-chloropyridazine-3-carboxylate

    • Sodium Borohydride (NaBH₄)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve Methyl 6-chloropyridazine-3-carboxylate in a mixture of THF and methanol.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Route B: Synthesis via Reduction of 6-Chloropyridazine-3-carbaldehyde

This route offers a more direct approach, starting from the commercially available 6-chloropyridazine-3-carbaldehyde.

  • Materials:

    • 6-Chloropyridazine-3-carbaldehyde

    • Sodium Borohydride (NaBH₄)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve 6-Chloropyridazine-3-carbaldehyde in methanol and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction by TLC.

    • Once the reaction is complete, carefully add water to quench the excess reducing agent.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the crude product.

    • Purify the product by recrystallization or silica gel chromatography to yield this compound.

Logical Workflow of Synthetic Route Comparison

The decision-making process for selecting a synthetic route can be visualized as a logical workflow.

G cluster_start Objective cluster_routes Synthetic Route Options cluster_params Comparison Parameters cluster_decision Decision start Synthesize This compound route_a Route A: Ester Reduction start->route_a route_b Route B: Aldehyde Reduction start->route_b params Yield Reaction Conditions Precursor Availability Scalability route_a->params route_b->params decision Select Optimal Route params->decision

Caption: Workflow for selecting the optimal synthetic route.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A , the reduction of the corresponding methyl ester, is a potentially high-yielding method, with general procedures for similar aromatic esters reporting yields in the 70-92% range. However, this route may necessitate the initial synthesis of the carboxylate precursor, adding a step to the overall process.

The ultimate choice between these routes will depend on the specific needs and resources of the research or development team. For rapid access to the material, where the starting aldehyde is readily available, Route B is advantageous. For larger-scale synthesis where overall yield and cost of starting materials are paramount, a thorough cost analysis of the precursors for both routes would be necessary to determine the most economical option.

A Comparative Guide to the Anticancer Activity of (6-Chloropyridazin-3-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Within this class, derivatives of (6-Chloropyridazin-3-yl)methanol are of significant interest for their potential as anticancer agents. This guide provides a comparative analysis of the biological activity of analogs of this compound, with a focus on their efficacy against various cancer cell lines and their mechanism of action, supported by experimental data.

Comparison of In Vitro Anticancer Activity

A study by Abdelrahman et al. provides valuable insights into the structure-activity relationship (SAR) of a series of analogs based on a 4-((6-chloropyridazin-3-yl)oxy)phenyl core.[1] The compounds were evaluated for their growth inhibitory effects on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the most sensitive cell lines are presented below.

CompoundModification on the 4-((6-chloropyridazin-3-yl)oxy)phenyl coreIC50 (µM) vs. HNO97IC50 (µM) vs. FaDuIC50 (µM) vs. MDA-MB-468
3a (E)-3-(phenyl)prop-2-en-1-one>100>100>100
3b (E)-3-(4-methoxyphenyl)prop-2-en-1-one85.36±4.196.36±5.2>100
3c (E)-3-(4-aminophenyl)prop-2-en-1-one11.25±0.810.36±0.513.25±0.9
3d (E)-3-(4-acetamidophenyl)prop-2-en-1-one26.58±1.529.65±1.825.41±1.3
3e (E)-3-(4-chlorophenyl)prop-2-en-1-one15.24±0.916.35±1.114.25±0.8
4a 2-(benzyloxy)ethan-1-one86.25±4.2>100>100
4b 2-(4-fluorobenzyloxy)ethan-1-one19.36±1.220.36±1.518.36±1.1
5 Thiazolidine-2,4-dione hybrid>100>100>100
Olaparib Reference PARP-1 Inhibitor15.24±0.816.35±1.214.25±0.9

Data sourced from Abdelrahman et al.[1]

The data reveals that modifications to the core structure significantly impact cytotoxic activity. Notably, the introduction of an aminophenyl (3c) or a chlorophenyl (3e) group resulted in the most potent anticancer activity, comparable to the reference drug Olaparib.[1] The 4-fluorobenzyloxy derivative (4b) also demonstrated significant activity.[1]

Mechanism of Action: PARP-1 Inhibition

Several of the synthesized analogs were investigated for their ability to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair that is a crucial target in oncology.[1]

CompoundPARP-1 Inhibition (%) at 10 µM
3a 25.36±1.5
3b 45.25±2.3
3c 90.25±4.8
3d 92.36±5.1
3e 91.58±4.9
4b 75.36±3.9
Olaparib 95.24±5.2

Data sourced from Abdelrahman et al.[1]

The results indicate a strong correlation between anticancer activity and PARP-1 inhibition. Compounds 3c, 3d, and 3e demonstrated comparable PARP-1 inhibitory efficiency to Olaparib.[1] This suggests that the anticancer effects of these analogs are, at least in part, mediated through the inhibition of PARP-1, leading to the accumulation of DNA damage and subsequent cancer cell death.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the general workflow for evaluating the anticancer properties of these compounds.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 Replication DNA Replication DNA_Damage->Replication Repair Base Excision Repair PARP1->Repair No_Repair Inhibition of Repair Inhibitor This compound Analog (e.g., 3c, 3d, 3e) Inhibitor->PARP1 Inhibits DSB Double-Strand Break No_Repair->DSB Leads to Replication->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of action for anticancer this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Starting Material: 3,6-dichloropyridazine & 4-hydroxy benzaldehyde Intermediate1 Intermediate 1: 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde Start->Intermediate1 Analogs Synthesis of Analogs (3a-h, 4a-e, 5) Intermediate1->Analogs InVitro In Vitro Anticancer Screening (Multiple Cancer Cell Lines) Analogs->InVitro IC50 IC50 Determination InVitro->IC50 PARP_Assay PARP-1 Inhibition Assay IC50->PARP_Assay Apoptosis_Study Apoptosis Marker Analysis (Western Blot) PARP_Assay->Apoptosis_Study

Caption: General experimental workflow for the synthesis and evaluation of the analogs.

Experimental Protocols

In Vitro Anticancer Screening (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds was evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[2]

  • MTT Addition: After the incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well.[2] The plates were incubated for 1-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of growth inhibition was calculated, and the IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]

PARP-1 Inhibition Assay

The PARP-1 inhibitory activity of the compounds was assessed using a colorimetric assay kit.

  • Assay Preparation: In a 96-well plate, the appropriate buffer, PARP-1 enzyme, and the test compound at a specific concentration (e.g., 10 µM) were added to each well.

  • Reaction Initiation: The reaction was initiated by adding a mixture of NAD+ and activated DNA. The plate was then incubated at room temperature for a specified time.

  • Detection: After incubation, the remaining NAD+ was detected by adding a coloring reagent. The absorbance was measured at a specific wavelength to determine the amount of NAD+ consumed by the PARP-1 enzyme.

  • Data Analysis: The percentage of PARP-1 inhibition was calculated by comparing the absorbance of the wells containing the test compounds to the control wells without any inhibitor.

Conclusion

The analogs of this compound, particularly those incorporating substituted phenyl prop-2-en-1-one moieties, have demonstrated significant potential as anticancer agents. Their mechanism of action appears to be closely linked to the inhibition of PARP-1, a clinically validated target in oncology. The structure-activity relationships highlighted in this guide provide a rational basis for the further design and optimization of more potent and selective pyridazine-based anticancer drugs. Future studies should focus on the in vivo efficacy and pharmacokinetic profiles of the most promising candidates to translate these findings into clinical applications.

References

Unambiguous Structure Confirmation of (6-Chloropyridazin-3-yl)methanol Derivatives: A Comparative Guide to X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical methods for the structural confirmation of (6-Chloropyridazin-3-yl)methanol and its derivatives, a class of compounds with significant interest in medicinal chemistry.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, single-crystal X-ray diffraction (XRD) remains the gold standard for providing unequivocal proof of a molecule's atomic arrangement, including bond lengths, bond angles, and stereochemistry.[1][2] This guide will delve into the strengths and limitations of each technique, supplemented with experimental protocols and data presentation to aid in the selection of the most appropriate method for structural elucidation.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the level of detail required, and available resources. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and mass spectrometry.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.[1][2]Connectivity through scalar couplings (COSY, HSQC, HMBC), spatial proximity through nuclear Overhauser effects (NOESY), dynamic and conformational information in solution.Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for substructure identification.
Sample Requirements High-quality single crystal (typically >0.1 mm), which can be challenging to obtain.[2]Soluble sample in a suitable deuterated solvent, relatively large amounts may be needed for less sensitive nuclei.Small amount of sample, can be in solid or solution form.
Strengths Unambiguous and highly precise structural data. Considered the definitive proof of structure.Provides detailed information about the electronic environment of nuclei and their connectivity. Excellent for studying molecules in their solution state.[3]High sensitivity and ability to determine molecular formula.
Limitations Crystal growth can be a significant bottleneck. The determined structure is of the solid state, which may differ from the solution conformation.[4]Structure is inferred from indirect measurements and can sometimes be ambiguous for complex molecules without supporting data. Does not directly provide bond lengths and angles with high precision.Provides limited information about the 3D arrangement of atoms and stereochemistry.
Typical Resolution Atomic resolution (often < 1 Å).Not a direct measure of resolution in the same sense as XRD, but provides detailed connectivity and conformational data.Does not provide spatial resolution.
Time Requirement Can range from days to weeks, largely dependent on the crystallization process.Typically hours to days for a comprehensive set of experiments.Very fast, with analyses often completed in minutes.

Experimental Protocols

Single-Crystal X-ray Diffraction of a this compound Derivative

The following is a general protocol for the structural determination of a small organic molecule like a this compound derivative using single-crystal X-ray diffraction.

1. Crystallization:

  • Objective: To grow a single, well-ordered crystal of the compound.

  • Procedure: Slow evaporation of a saturated solution is a common method. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less volatile anti-solvent). The container is loosely covered to allow for slow evaporation over several days to weeks. Other techniques include slow cooling of a saturated solution and vapor diffusion.[5][6]

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect diffraction data.

  • Procedure: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[1] The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1][2]

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice from the diffraction data.

  • Procedure: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.[2]

Visualizing the Workflow

The experimental workflow for X-ray crystallography can be summarized in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_output Output synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement & Validation solution->refinement final_structure Final 3D Structure (CIF file) refinement->final_structure

Experimental workflow for X-ray crystallography.

Case Study: Structural Insights from Related Pyridazine Derivatives

In contrast, NMR studies on pyridazine derivatives, while not providing the same level of precision for bond parameters, offer valuable insights into the electronic environment and conformational preferences in solution. For example, 1H and 13C NMR chemical shifts are highly sensitive to substituent effects on the pyridazine ring. Furthermore, techniques like NOESY can be used to determine the relative orientation of substituents, which is complementary to the static picture provided by X-ray crystallography.

Mass spectrometry is instrumental in confirming the molecular weight and elemental composition of synthesized this compound derivatives. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy, which is a critical piece of evidence for structural confirmation. Fragmentation patterns observed in MS/MS experiments can further help in identifying key structural motifs within the molecule.

Conclusion

For the definitive structural confirmation of novel this compound derivatives, single-crystal X-ray diffraction is the most powerful and reliable method, providing an unambiguous three-dimensional model of the molecule. However, a comprehensive structural characterization often benefits from a combination of techniques. NMR spectroscopy provides essential information about the molecule's structure and dynamics in solution, while mass spectrometry rapidly confirms the molecular weight and elemental composition. By leveraging the complementary strengths of these techniques, researchers can achieve a thorough and confident elucidation of molecular structure, a critical step in the advancement of drug discovery and development.

References

A Comparative Analysis of Catalysts for Cross-Coupling Reactions with (6-Chloropyridazin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridazine scaffold is a critical endeavor in medicinal chemistry, as this heterocycle is a core component of numerous biologically active compounds. (6-Chloropyridazin-3-yl)methanol represents a key building block, with the chloro substituent providing a reactive handle for various palladium-catalyzed cross-coupling reactions. This guide offers a comparative analysis of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving this compound and its analogs, providing experimental data and detailed protocols to facilitate catalyst selection and methods development.

Executive Summary

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules. For a substrate such as this compound, the choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity. This guide summarizes the performance of various catalytic systems, drawing on data from closely related chloropyridazine and chloropyridine derivatives to provide a predictive framework for catalyst selection. Bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands are often essential for the efficient coupling of less reactive heteroaryl chlorides.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following tables summarize quantitative data for different catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions with chloropyridazine and analogous heterocyclic chlorides. Data for Sonogashira and Heck reactions with this specific substrate class are less common in the literature but general conditions are discussed.

Table 1: Comparative Performance of Catalysts in Suzuki-Miyaura Coupling of Chloro-Heterocycles

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90A standard, versatile catalyst.[1]
Pd-SPhosCs₂CO₃1,4-Dioxane135-140 (MW)0.575-90Highly effective for chloropyridazinones.[2]
CombiPhos Pd6Cs₂CO₃1,4-Dioxane135 (MW)0.560-85A mixture of catalysts, good for screening.[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285-95A common and effective system for heteroaryl chlorides.
PdCl₂(dppf)K₂CO₃DMF/H₂O1001670-85Robust catalyst, may require higher temperatures.[3]

Table 2: Comparative Performance of Catalysts in Buchwald-Hartwig Amination of Chloro-Heterocycles

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Coupling PartnerTypical Yield (%)Notes
Pd₂(dba)₃ / XPhosK₃PO₄Toluene1108Anilines80-90Broadly applicable for C-N coupling.[3]
Pd(OAc)₂ / RuPhosNaOtBuToluene10012Alkylamines70-85Effective for coupling with aliphatic amines.
Pd₂(dba)₃ / BINAPNaOtBuToluene11016Primary AminesHighA first-generation, reliable system.[4]
PEPPSI-IPrK₃PO₄1,4-Dioxane8018Secondary Amines75-90NHC-based catalyst, good for hindered substrates.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established procedures for structurally similar substrates and should be optimized for this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd-SPhos, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C, conventional heating or microwave).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄ or NaOtBu, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the reaction mixture with stirring (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Mandatory Visualization

Catalytic Cycles and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a generalized experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination R₂NH Amide_Formation Amide Formation Amine_Coordination->Amide_Formation Base Ar-Pd(II)-NRR'(L) Ar-Pd(II)-NRR'(L) Amide_Formation->Ar-Pd(II)-NRR'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NRR'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Reaction Setup (Reactants, Catalyst, Base, Solvent) Inert_Atmosphere Establish Inert Atmosphere (e.g., Ar/N₂ purge) Start->Inert_Atmosphere Heating Heating and Stirring (Conventional or Microwave) Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End

Caption: A generalized experimental workflow for cross-coupling reactions.

Concluding Remarks

The selection of an optimal catalyst system for the cross-coupling of this compound is crucial for achieving high efficiency and yield. For Suzuki-Miyaura reactions, palladium catalysts with bulky phosphine ligands such as SPhos have shown excellent performance with related chloropyridazinones, particularly under microwave irradiation.[2] For Buchwald-Hartwig aminations, catalyst systems based on ligands like XPhos and RuPhos are highly effective for coupling with a wide range of amines. While specific data for Sonogashira and Heck reactions on this substrate are limited, general principles suggest that similar palladium catalyst systems with appropriate ligands would be required. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop robust and efficient synthetic routes for the derivatization of this compound, a valuable building block in drug discovery and materials science.

References

comparing the reactivity of (6-Chloropyridazin-3-yl)methanol with other chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of (6-Chloropyridazin-3-yl)methanol against other common chloropyridines. While direct, side-by-side experimental comparisons are limited in published literature, this document leverages established principles of heterocyclic chemistry and data from analogous structures to offer a predictive overview of its chemical behavior in key synthetic transformations.

Introduction to the Reactivity of Chloro-aza-heterocycles

The reactivity of halogenated pyridines and pyridazines is fundamentally governed by the electron-deficient nature of the aromatic ring, a consequence of the presence of one or more electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) , a key reaction pathway for functionalization. The position of the chlorine atom relative to the nitrogen atoms significantly influences the activation of the C-Cl bond towards nucleophilic attack.

Furthermore, the chlorine atom serves as a valuable handle for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The efficiency of these transformations is dependent on the electronic properties of the heterocyclic core and the chosen catalytic system.

The presence of the hydroxymethyl group in this compound introduces an additional reactive site, allowing for a range of functional group interconversions typical of primary alcohols.

Comparative Reactivity Analysis

This section provides a qualitative comparison of the expected reactivity of this compound with representative chloropyridines.

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring, with its two adjacent nitrogen atoms, is generally more electron-deficient than the pyridine ring. This heightened electrophilicity is expected to render the chlorine atom in this compound more susceptible to nucleophilic attack compared to chloropyridines.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

CompoundStructurePredicted Relative ReactivityRationale
This compoundHighThe two nitrogen atoms in the pyridazine ring strongly withdraw electron density, activating the C-Cl bond for nucleophilic attack.
2-ChloropyridineModerateThe nitrogen atom at the ortho position provides moderate activation of the C-Cl bond.
4-ChloropyridineModerateThe nitrogen atom at the para position provides moderate activation of the C-Cl bond.
3-ChloropyridineLowThe nitrogen atom at the meta position provides the least activation of the C-Cl bond among the chloropyridines.

Logical Relationship of SNAr Reactivity

SNAr_Reactivity cluster_reactivity Decreasing SNAr Reactivity High High Moderate Moderate Low Low This compound This compound This compound->High 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->Moderate 4-Chloropyridine 4-Chloropyridine 4-Chloropyridine->Moderate 3-Chloropyridine 3-Chloropyridine 3-Chloropyridine->Low

Caption: Predicted SNAr reactivity hierarchy.

Suzuki-Miyaura Cross-Coupling

The success of Suzuki-Miyaura coupling is influenced by the ease of the oxidative addition step of the palladium catalyst to the C-Cl bond. Generally, more electron-deficient heterocycles facilitate this step. Therefore, this compound is anticipated to be a good substrate for this reaction, comparable to or slightly more reactive than 2- and 4-chloropyridine.

Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

CompoundPredicted Relative ReactivityRationale
This compoundHighThe electron-deficient pyridazine ring facilitates oxidative addition of the palladium catalyst.
2-ChloropyridineHighThe C-Cl bond is activated for oxidative addition.
4-ChloropyridineHighThe C-Cl bond is activated for oxidative addition.
3-ChloropyridineModerateOxidative addition is generally slower compared to the 2- and 4-isomers.
Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on the oxidative addition of a palladium catalyst. The electron-deficient nature of the pyridazine ring in this compound should make it a suitable substrate for this transformation.

Table 3: Predicted Relative Reactivity in Buchwald-Hartwig Amination

CompoundPredicted Relative ReactivityRationale
This compoundHighThe electron-deficient nature of the pyridazine ring is favorable for the oxidative addition step.
2-ChloropyridineHighA good substrate for C-N bond formation.
4-ChloropyridineHighA good substrate for C-N bond formation.
3-ChloropyridineModerateGenerally less reactive in Buchwald-Hartwig amination compared to 2- and 4-isomers.

Experimental Protocols

The following are proposed experimental protocols for conducting comparative reactivity studies. These are generalized procedures and may require optimization for specific substrates and nucleophiles/coupling partners.

General Protocol for Nucleophilic Aromatic Substitution

SNAr_Workflow A 1. Reactant Setup B 2. Reaction A->B Add nucleophile & base C 3. Work-up B->C Quench & Extract D 4. Purification C->D Column Chromatography E 5. Analysis D->E NMR, LC-MS

Caption: General workflow for SNAr reactions.

Procedure:

  • To a solution of the chloro-aza-heterocycle (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, 5 mL) is added the nucleophile (1.2 mmol) and a base (e.g., K2CO3, NaH, 1.5 mmol).

  • The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow A 1. Reactant Setup (Inert atm) B 2. Degas A->B Solvent C 3. Reaction B->C Heat D 4. Work-up C->D Filter & Extract E 5. Purification D->E Column Chromatography

Caption: General workflow for Suzuki-Miyaura coupling.

Procedure:

  • In a reaction vessel, the chloro-aza-heterocycle (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol) are combined.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • A degassed solvent (e.g., 1,4-dioxane/water mixture) is added.

  • The reaction mixture is heated to a specified temperature (e.g., 90-110 °C) and stirred until the starting material is consumed as indicated by TLC or LC-MS.

  • After cooling, the mixture is filtered through celite, and the filtrate is partitioned between water and an organic solvent.

  • The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried and concentrated.

  • The residue is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Procedure:

  • A reaction tube is charged with the chloro-aza-heterocycle (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), a ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs2CO3, 1.4 mmol).

  • The tube is sealed, evacuated, and backfilled with an inert gas.

  • A solvent (e.g., toluene or 1,4-dioxane) is added.

  • The mixture is heated to the desired temperature (e.g., 100-120 °C) and stirred until completion.

  • The reaction mixture is cooled, diluted with an organic solvent, and filtered.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Conclusion

This compound is a promising building block for medicinal chemistry and materials science. Its pyridazine core, enriched with two nitrogen atoms, renders it a highly reactive substrate for nucleophilic aromatic substitution, likely exceeding the reactivity of common chloropyridines. This enhanced reactivity, coupled with its utility in palladium-catalyzed cross-coupling reactions, makes it a versatile scaffold for the synthesis of complex molecules. The provided protocols offer a starting point for researchers to explore and exploit the synthetic potential of this compound in their own laboratories. Further experimental studies are encouraged to provide quantitative comparisons and expand the synthetic applications of this compound.

Assessing the Metabolic Stability of (6-Chloropyridazin-3-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties. However, like many heterocyclic compounds, derivatives of pyridazine can be susceptible to metabolic breakdown by hepatic enzymes, primarily the cytochrome P450 (CYP) superfamily. This guide provides a comparative framework for assessing the metabolic stability of (6-Chloropyridazin-3-yl)methanol and its derivatives, offering insights into potential structural modifications to enhance their pharmacokinetic profiles. The experimental data presented herein is illustrative, based on established trends for similar pyridazine-containing compounds, and serves as a template for evaluating novel chemical entities.

Comparative Metabolic Stability Data

The following table summarizes key in vitro metabolic stability parameters for a hypothetical series of this compound derivatives. These parameters, including half-life (t½) and intrinsic clearance (CLint), are critical for predicting the in vivo persistence of a drug candidate.[1] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[1]

Compound IDStructureModificationMicrosomal t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)CYP450 Inhibition (IC50, µM) - CYP3A4
CP-001 This compoundParent Compound1546.2> 50
CP-002 (6-Fluoropyridazin-3-yl)methanolChloro to Fluoro substitution2527.7> 50
CP-003 (6-Chloropyridazin-3-yl)(dideuterio)methanolDeuteration of methylene group3519.8> 50
CP-004 2-(6-Chloropyridazin-3-yl)propan-2-olIntroduction of gem-dimethyl group5013.9> 50

Experimental Protocols

Detailed methodologies for the key in vitro assays used to generate the data in this guide are provided below. These protocols are based on standard industry practices.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[2]

1. Materials and Reagents:

  • Test compounds and positive control compounds (e.g., Imipramine, Verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2][3]

  • Acetonitrile (ice-cold) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation: Prepare stock solutions of test compounds, typically at 10 mM in DMSO, and then dilute to a working concentration (e.g., 1 µM) in the incubation buffer.[2][4]

  • Incubation:

    • Pre-warm a mixture of human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.[4]

    • Add the test compound to the microsome mixture and pre-incubate for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[4]

  • Time Points: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[1][4]

  • Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.[3][4]

  • Sample Processing: Centrifuge the samples to precipitate proteins.[3]

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.[4]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Test Compound Stock Solution (10 mM in DMSO) B Dilute to Working Concentration (1 µM) A->B C Pre-warm Microsomes and Buffer (37°C) B->C D Add Test Compound C->D E Initiate Reaction with NADPH Regenerating System D->E F Collect Aliquots at Time Points (0-60 min) E->F G Terminate with Ice-Cold Acetonitrile + Internal Standard F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Workflow for the In Vitro Liver Microsomal Stability Assay.
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.[5][6][7]

1. Materials and Reagents:

  • Test compounds and known CYP inhibitors (positive controls)

  • Human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2)[5]

  • CYP-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile for reaction termination

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Incubation:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, combine the human liver microsomes (or recombinant CYP enzyme), phosphate buffer, and the test compound at each concentration.

    • Pre-incubate the mixture at 37°C.

    • Add the CYP-specific probe substrate to the wells.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination: After a specified incubation time, terminate the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

3. Data Analysis:

  • Determine the rate of metabolite formation at each concentration of the test compound.

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

  • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity, by fitting the data to a suitable sigmoidal dose-response model.[7]

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Combine Microsomes, Buffer, and Test Compound A->C B Prepare Microsomes/CYP Enzymes, Buffer, and Probe Substrate B->C D Pre-incubate at 37°C C->D E Add Probe Substrate D->E F Initiate with NADPH E->F G Terminate with Acetonitrile F->G H Centrifuge to Pellet Protein G->H I Analyze Metabolite Formation by LC-MS/MS H->I J Plot % Inhibition vs. [Test Compound] I->J K Calculate IC50 Value J->K

Workflow for the Cytochrome P450 (CYP) Inhibition Assay.

Discussion and Strategies for Improving Metabolic Stability

The metabolic liability of pyridazine derivatives often stems from oxidation of the pyridazine ring itself or adjacent aliphatic moieties.[8][9] The illustrative data for the this compound series suggests several strategies to mitigate metabolic degradation:

  • Halogen Substitution: Replacing the chlorine atom with a more electronegative fluorine atom (CP-002) can increase metabolic stability. The strong carbon-fluorine bond is more resistant to enzymatic cleavage.[10]

  • Deuterium Substitution: The "kinetic isotope effect" can be exploited by replacing hydrogen atoms at metabolically labile positions with deuterium (CP-003). The stronger carbon-deuterium bond can slow the rate of CYP-mediated oxidation.[10]

  • Steric Hindrance: Introducing bulky groups, such as the gem-dimethyl group in CP-004, near a potential site of metabolism can sterically hinder the approach of metabolizing enzymes, thereby improving stability.

References

Safety Operating Guide

Proper Disposal of (6-Chloropyridazin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (6-Chloropyridazin-3-yl)methanol was not located. The following guidance is based on the general principles for the safe handling and disposal of halogenated heterocyclic compounds and related chlorinated pyridazines. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations. This compound should be treated as hazardous waste.[1][2] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited for this class of chemical.[2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.[2]

Recommended PPE:

  • Eye Protection: Tight-sealing safety goggles or a face shield if there is a risk of splashing.[2][4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, that are compatible with chlorinated compounds.[1][2]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if there is a risk of generating dust or aerosols.[2][3][4]

Step-by-Step Disposal Procedure

The proper disposal of this compound should be conducted systematically to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including contaminated materials like gloves, wipes, and silica gel, as hazardous waste.[1][2]

  • This compound is classified as a halogenated organic waste due to the presence of chlorine.[2]

  • It is critical to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[2][6]

2. Waste Collection and Containerization:

  • Use a designated, compatible, and properly sealed hazardous waste container.[2][7][8] Plastic containers are often recommended over glass to minimize the risk of breakage.[2]

  • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the name of the principal investigator or laboratory supervisor.[2] Do not use abbreviations.[2]

  • Do not mix incompatible wastes in the same container. This compound may be incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[5][9]

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.[2][7]

  • This area should be at or near the point of generation and under the control of the laboratory personnel.[2]

  • Utilize secondary containment to capture any potential leaks.[2][8]

  • Store in a cool, dry, and well-ventilated place.[3][10]

4. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent that can effectively remove the chemical residue.[2][7][8]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2][7][8]

  • After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, although institutional policies may vary.[2][7] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]

5. Request for Disposal:

  • Once the waste container is full or has reached the accumulation time limit set by your institution, submit a pickup request to your Environmental Health and Safety (EHS) department or their designated hazardous waste management provider.[2][7]

Quantitative Data Summary

The following table summarizes key hazard information based on structurally similar compounds. This information should be used as a general guideline; always refer to the specific SDS for the compound in use if available.

Hazard ClassificationGHS Precautionary Statement Codes
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[4][10]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.[4][10]
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation.[4][10]
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritation.[4][9][10]
General Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P264: Wash hands thoroughly after handling.[10] P270: Do not eat, drink or smoke when using this product.[10] P271: Use only outdoors or in a well-ventilated area.[10] P280: Wear protective gloves/protective clothing/eye/face protection.[10]
General Response P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][10] P405: Store locked up.[10]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[3][9][10]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Handling this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) start->ppe waste_type Is the waste liquid or solid? ppe->waste_type empty_container Is the original container empty? ppe->empty_container liquid_waste Collect in a labeled, sealed, compatible hazardous waste container. waste_type->liquid_waste Liquid solid_waste Collect contaminated solids (gloves, wipes, etc.) in a labeled, sealed hazardous waste container. waste_type->solid_waste Solid segregate Segregate Halogenated Waste from Non-Halogenated Waste liquid_waste->segregate solid_waste->segregate store Store in a designated satellite accumulation area with secondary containment. segregate->store request_pickup Request waste pickup from Environmental Health & Safety (EHS) store->request_pickup end End of Disposal Process request_pickup->end empty_container->waste_type No triple_rinse Triple-rinse the container with a suitable solvent. empty_container->triple_rinse Yes collect_rinsate Collect all rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as per institutional policy. collect_rinsate->dispose_container dispose_container->end

References

Personal protective equipment for handling (6-Chloropyridazin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (6-Chloropyridazin-3-yl)methanol. The procedures outlined below are based on best practices for handling similar chlorinated heterocyclic compounds and are designed to ensure the safety of all laboratory personnel.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be worn at all times. They should be chemical splash goggles that meet ANSI Z87.1 standards.
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile gloves is required.[1] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatA dedicated lab coat, fully buttoned, is the minimum requirement.[1]
Chemical-Resistant Apron or SuitRecommended for procedures with a higher risk of exposure or when handling larger quantities.[4]
Respiratory Protection Fume HoodAll handling of the compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
RespiratorA NIOSH-approved respirator with an appropriate cartridge should be used if engineering controls are insufficient or during emergency situations.[3][4][5]
Foot Protection Closed-Toe ShoesMandatory in the laboratory.[1]

Handling Procedures

Adherence to these handling procedures is vital for ensuring the safety of all laboratory personnel.

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Cover the work surface with absorbent, disposable bench paper.[1]

  • Assemble all necessary equipment and reagents before starting.

Handling the Compound:

  • Weighing: When weighing the solid, do so within the fume hood. Use a dedicated spatula and weighing vessel.[1]

  • Preparing Solutions: Slowly add the solid to the solvent to avoid splashing. Keep the container covered as much as possible.[1]

  • General Handling: Avoid the formation of dust and aerosols.[2][6] Use non-sparking tools.[6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including contaminated gloves, bench paper, and weighing boats, in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for halogenated organic compounds. Do not mix with other waste streams.[7]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., methanol, DMSO) three times. Collect the rinsate as hazardous liquid waste.

Disposal Procedure:

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office.

  • Ensure all waste containers are properly sealed, labeled with the full chemical name, and stored in a designated secondary containment area while awaiting pickup.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]

Emergency Procedures

Spill Response:

  • Evacuate: Evacuate the immediate area of the spill.

  • Alert: Notify your supervisor and the institutional EHS office immediately.

  • Containment: If it is safe to do so, use a spill kit with absorbent materials to contain the spill. Avoid generating dust.

  • Cleanup: Cleanup should only be performed by trained personnel wearing appropriate PPE.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[5][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_start Start: Verify Fume Hood Operation prep_bench Cover work surface with absorbent paper prep_start->prep_bench prep_gather Assemble all necessary equipment and reagents prep_bench->prep_gather weigh Weigh solid compound prep_gather->weigh prepare_solution Prepare solution by slowly adding solid to solvent weigh->prepare_solution handle Perform experimental procedure prepare_solution->handle decontaminate Decontaminate equipment and work area handle->decontaminate segregate_waste Segregate solid and liquid waste into labeled containers decontaminate->segregate_waste dispose Dispose of waste through EHS segregate_waste->dispose end end dispose->end End don_ppe Don all required PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.